molecular formula C6H6N2O3 B153309 Methyl 5-hydroxypyrazine-2-carboxylate CAS No. 13924-95-3

Methyl 5-hydroxypyrazine-2-carboxylate

Cat. No.: B153309
CAS No.: 13924-95-3
M. Wt: 154.12 g/mol
InChI Key: VNFXNPFSTYYFCZ-UHFFFAOYSA-N
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Description

Methyl 5-hydroxypyrazine-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C6H6N2O3 and its molecular weight is 154.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-oxo-1H-pyrazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-11-6(10)4-2-8-5(9)3-7-4/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFXNPFSTYYFCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=O)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60429011
Record name methyl 5-hydroxypyrazine-2-carboxylate
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Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13924-95-3
Record name Methyl 4,5-dihydro-5-oxo-2-pyrazinecarboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 5-hydroxypyrazine-2-carboxylate
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Record name methyl 5-hydroxypyrazine-2-carboxylate
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Foundational & Exploratory

Unveiling Methyl 5-hydroxypyrazine-2-carboxylate: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of Methyl 5-hydroxypyrazine-2-carboxylate, a pyrazine derivative of significant interest to researchers and drug development professionals. The discovery of this compound is intrinsically linked to the metabolism of pyrazinamide, a first-line anti-tuberculosis drug. This guide details the history of its identification through metabolic studies of pyrazinamide, outlines its synthesis, and presents key experimental protocols and quantitative data.

Discovery and History: A Metabolite of a Landmark Drug

The history of this compound is not one of a direct discovery but rather an outcome of extensive research into the metabolic fate of the anti-tuberculosis drug, pyrazinamide. Following the discovery of pyrazinamide's potent antitubercular activity in 1952, significant effort was directed towards understanding its mechanism of action and metabolism in the human body.

Early studies focused on identifying the primary metabolites, with pyrazinoic acid being one of the first to be characterized. However, the journey to identifying hydroxylated metabolites, which are key to understanding the complete metabolic profile of pyrazinamide, took more time. 5-Hydroxypyrazine-2-carboxylic acid, the immediate precursor to this compound, was identified as a major metabolite formed through the action of liver enzymes.[1][2][3] The discovery of this carboxylic acid metabolite paved the way for the synthesis and study of its ester derivatives, including the methyl ester, for various research applications.

Metabolic Pathway of Pyrazinamide

This compound is a derivative of 5-hydroxypyrazine-2-carboxylic acid, a significant metabolite of pyrazinamide. The metabolic conversion of pyrazinamide primarily occurs in the liver and involves two key enzymes: a microsomal amidase and xanthine oxidase.[1][2]

The metabolic process can be summarized in the following steps:

  • Deamidation: Pyrazinamide is first hydrolyzed by a microsomal amidase to pyrazinoic acid.

  • Hydroxylation: Pyrazinoic acid is then oxidized by xanthine oxidase to form 5-hydroxypyrazine-2-carboxylic acid.[2]

Alternatively, pyrazinamide can be directly hydroxylated by xanthine oxidase to 5-hydroxypyrazinamide, which is then converted to 5-hydroxypyrazine-2-carboxylic acid by an amidase.[3] The formation of this compound would then be a subsequent esterification step, which can occur in vivo, though it is more commonly synthesized in a laboratory setting for research purposes.

Pyrazinamide_Metabolism PZA Pyrazinamide PA Pyrazinoic Acid PZA->PA Amidase OH_PZA 5-Hydroxypyrazinamide PZA->OH_PZA Xanthine Oxidase OH_PA 5-Hydroxypyrazine-2-carboxylic Acid PA->OH_PA Xanthine Oxidase OH_PZA->OH_PA Amidase Me_OH_PA Methyl 5-hydroxypyrazine- 2-carboxylate OH_PA->Me_OH_PA Esterification (e.g., in vitro synthesis)

Metabolic pathway of Pyrazinamide leading to 5-hydroxypyrazine-2-carboxylic acid.

Synthesis of this compound

The primary and most direct method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 5-hydroxypyrazine-2-carboxylic acid. The Fischer esterification is a classic and widely used method for this transformation.[4]

General Synthesis Route

Synthesis_Workflow Start 5-Hydroxypyrazine-2-carboxylic Acid Reaction Fischer Esterification Start->Reaction Reagents Methanol (CH3OH) Acid Catalyst (e.g., H2SO4) Reagents->Reaction Product Methyl 5-hydroxypyrazine- 2-carboxylate Reaction->Product

General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Fischer Esterification

This protocol describes a general procedure for the synthesis of this compound from 5-hydroxypyrazine-2-carboxylic acid.

Materials:

  • 5-Hydroxypyrazine-2-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-hydroxypyrazine-2-carboxylic acid in an excess of anhydrous methanol.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly neutralize the excess acid by adding a saturated solution of sodium bicarbonate.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • The crude this compound can be further purified by recrystallization or column chromatography.

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₆H₆N₂O₃[5]
Molecular Weight 154.12 g/mol [5]
Melting Point 183-185 °C[5]
Boiling Point 424.1 °C at 760 mmHg[5]
XLogP3 -0.6[5]
Density 1.39 g/cm³[5]

Conclusion

While the discovery of this compound is not marked by a singular event, its history is deeply rooted in the metabolic studies of the vital anti-tuberculosis drug, pyrazinamide. Understanding its formation as a derivative of a key metabolite provides valuable insights for researchers in drug development and medicinal chemistry. The synthesis of this compound is straightforward, primarily achieved through the well-established Fischer esterification of its carboxylic acid precursor. This technical guide serves as a foundational resource, consolidating the available information on its discovery, synthesis, and key properties.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-hydroxypyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-hydroxypyrazine-2-carboxylate is a significant heterocyclic organic compound, primarily recognized as a metabolite of pyrazinamide, a first-line antituberculosis drug. An understanding of its physicochemical properties is paramount for its application in medicinal chemistry, drug metabolism studies, and as a building block in organic synthesis. This technical guide provides a consolidated overview of the known physicochemical data, detailed experimental protocols for its characterization, and visual representations of its metabolic origin and analytical workflows.

Core Physicochemical Properties

The physicochemical characteristics of this compound are fundamental to predicting its behavior in biological and chemical systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Structural and General Properties
PropertyValueSource(s)
Molecular Formula C₆H₆N₂O₃[1][2]
Molecular Weight 154.12 g/mol [2]
CAS Number 13924-95-3[1][2]
Appearance White to off-white solid
SMILES COC(=O)C1=CNC(=O)C=N1
InChI Key VNFXNPFSTYYFCZ-UHFFFAOYSA-N
Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

ParameterValueConditionsSource(s)
Melting Point 183-185 °C[2]
Boiling Point 424.1°Cat 760 mmHg
Density 1.39 g/cm³[2]
Flash Point 210.3 ± 27.3 °C
Refractive Index 1.556
pKa (Predicted) 10.55 ± 0.40[2]
XLogP3 (Predicted) -0.6
Solubility Soluble in polar solvents like methanol and ethanol; less soluble in non-polar solvents.

Biological Significance and Metabolic Pathway

This compound is a downstream metabolite of pyrazinamide (PZA), a crucial drug in tuberculosis treatment. PZA is a prodrug that is converted in the body to its active form, pyrazinoic acid (POA). POA is then further metabolized by xanthine oxidase to 5-hydroxypyrazinoic acid (5-OH-PA).[3][4] this compound is the methyl ester of this hydroxylated metabolite. The accumulation of hydroxylated metabolites of PZA, such as 5-OH-PA, has been correlated with the hepatotoxicity associated with pyrazinamide therapy.[4][5] However, the intrinsic mechanism of action of this compound itself is not well-defined in scientific literature.[6]

Pyrazinamide Metabolic Pathway PZA Pyrazinamide (PZA) (Prodrug) POA Pyrazinoic Acid (POA) (Active form) PZA->POA Amidase OH_PA 5-Hydroxypyrazinoic Acid (5-OH-PA) POA->OH_PA Xanthine Oxidase Target_Ester This compound OH_PA->Target_Ester Esterification

Metabolic Pathway of Pyrazinamide.

Experimental Protocols

The following sections detail standardized methodologies for the determination of key physicochemical properties.

Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point range of a solid organic compound.[7][8]

Materials:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

  • Spatula

  • Sample of this compound

Procedure:

  • Sample Preparation: Finely powder a small amount of the compound using a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (1-2 mm in height) into the sealed end.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating: Begin heating the apparatus. For an unknown compound, a rapid initial heating can be performed to find an approximate melting point. For an accurate measurement, heat slowly at a rate of 1-2°C per minute near the expected melting point.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Final Reading: Continue heating and record the temperature at which the last solid crystal melts (the end of the melting range).

  • Reporting: Report the result as a melting point range. For a pure compound, this range is typically narrow.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.[9]

Materials:

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

  • Solvent of interest (e.g., water, ethanol)

  • This compound

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of the solid compound to a vial containing a known volume of the solvent.

  • Equilibration: Seal the vial and place it in a shaker at a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC with a standard curve).

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

This protocol describes the determination of the acid dissociation constant (pKa) by monitoring pH changes during titration with a strong base or acid.[10][11][12]

Materials:

  • Calibrated pH meter with an electrode

  • Automated titrator or a burette

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free)

  • Beaker

  • This compound

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent (typically purified water or a water/co-solvent mixture).

  • Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode. Position the burette to dispense the titrant into the solution.

  • Titration: Begin stirring and record the initial pH. Add the titrant in small, precise increments, recording the pH after each addition. Ensure the pH reading stabilizes before adding the next increment. Collect more data points near the equivalence point where the pH changes most rapidly.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the equivalence point can be found from the inflection point of the curve (or the peak of the first derivative plot), and the pKa is the pH at half this volume.

pKa Determination Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_sample Dissolve known mass of compound in solvent setup Immerse pH electrode in stirred sample solution prep_sample->setup prep_titrant Prepare standardized 0.1 M NaOH titrate Add NaOH titrant in small increments prep_titrant->titrate calibrate_ph Calibrate pH meter with standard buffers calibrate_ph->setup setup->titrate record Record pH after each addition titrate->record Repeat until past equivalence point record->titrate plot Plot pH vs. Volume of NaOH added record->plot find_ep Determine Equivalence Point (inflection point) plot->find_ep calc_pka pKa = pH at 1/2 Equivalence Point Volume find_ep->calc_pka General Synthesis Workflow start1 α-Dicarbonyl Compound cyclization Cyclization Reaction start1->cyclization start2 α-Amino Amide start2->cyclization intermediate Pyrazine Intermediate cyclization->intermediate hydrolysis Hydrolysis intermediate->hydrolysis halogenation Halogenation hydrolysis->halogenation esterification Esterification halogenation->esterification product Target Pyrazine Derivative esterification->product

References

"Methyl 5-hydroxypyrazine-2-carboxylate" CAS number 13924-95-3 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 5-hydroxypyrazine-2-carboxylate (CAS: 13924-95-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with CAS number 13924-95-3, is a heterocyclic organic compound belonging to the pyrazine family.[1][2] Structurally, it features a pyrazine ring substituted with both a hydroxyl (-OH) group and a methyl ester (-COOCH₃) functional group.[1] This compound is of significant interest primarily as a known metabolite of Pyrazinamide, a first-line medication used in the treatment of tuberculosis.[3] Its presence in biological systems is crucial for pharmacokinetic and metabolic studies of Pyrazinamide. The compound typically appears as a white to off-white solid and is stable under normal storage conditions.[1][4]

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. These characteristics are fundamental for its handling, formulation, and analysis. The presence of a hydroxyl group and ester functionality contributes to its polarity and potential for hydrogen bonding, influencing its solubility and other physical properties.[1]

PropertyValueReference
CAS Number 13924-95-3[2][5][6][7]
Molecular Formula C₆H₆N₂O₃[2][5][7]
Molecular Weight 154.12 g/mol [5][7]
Melting Point 183-185 °C[3][5][8]
Boiling Point 424.1°C at 760 mmHg[5][8]
Density 1.39 g/cm³[3][5][8]
Flash Point 210.3 ± 27.3 °C[5][8]
Appearance White to off-white solid[1]
Solubility Soluble in polar solvents like methanol and ethanol; less soluble in non-polar solvents.[1]
pKa (Predicted) 10.55 ± 0.40[3]
XLogP3 -0.6[5][8]
PSA (Polar Surface Area) 67.8 Ų[5][8]

Spectroscopic and Analytical Data

Spectroscopic analysis is essential for the structural confirmation and quantification of this compound. While experimentally derived spectra are not widely published, predicted data provides valuable information for identification.

Analysis TypeData / Predicted ValuesReference
Exact Mass 154.03784 Da[5][9]
InChI Key VNFXNPFSTYYFCZ-UHFFFAOYSA-N[5][6]
Predicted Collision Cross Section (CCS) Data Adduct m/z
[M+H]⁺155.04512
[M+Na]⁺177.02706
[M-H]⁻153.03056

Biological Context: Metabolism of Pyrazinamide

This compound is not typically synthesized for direct biological activity but is studied as a metabolite of the anti-tuberculosis drug Pyrazinamide (PZA). In the human body, PZA undergoes extensive metabolism, primarily in the liver, involving a microsomal amidase and xanthine oxidase.[10] The major metabolic pathway leads to 5-hydroxypyrazinoic acid, which is the direct precursor to the titular compound.[10] Understanding this pathway is critical for evaluating the efficacy and potential toxicity of PZA.

G cluster_0 Metabolic Pathway of Pyrazinamide PZA Pyrazinamide (PZA) (Prodrug) PA Pyrazinoic Acid (POA) (Active Form) PZA->PA Microsomal Amidase (in Liver) OH_PA 5-Hydroxypyrazinoic Acid (Major Metabolite) PA->OH_PA Xanthine Oxidase Target This compound (Esterified Metabolite) OH_PA->Target Esterification

Caption: Metabolic conversion of Pyrazinamide to its major metabolites.

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis, characterization, and quantification of this compound. The following sections provide generalized yet detailed methodologies relevant to researchers.

General Protocol for Spectroscopic Characterization

The definitive identification of this compound relies on a combination of spectroscopic techniques.

G cluster_workflow General Spectroscopic Analysis Workflow prep 1. Sample Preparation Dissolve 5-10 mg in a suitable deuterated solvent (e.g., DMSO-d6) analysis 2. Instrumental Analysis prep->analysis nmr NMR Spectroscopy (¹H and ¹³C) analysis->nmr ms Mass Spectrometry (ESI or EI) analysis->ms ir FTIR Spectroscopy (KBr pellet or ATR) analysis->ir process 3. Data Processing & Analysis Identify chemical shifts, m/z, and functional group bands nmr->process ms->process ir->process elucidate 4. Structure Elucidation Confirm molecular structure process->elucidate

Caption: Workflow for the structural identification of an organic compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy [11][12]

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H spectrum. Set the spectral width to cover a range of 0-15 ppm.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Set the spectral width to cover a range of 0-200 ppm.

  • Data Analysis: Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values to confirm the proton and carbon environments in the molecule.

2. Mass Spectrometry (MS) [11][12]

  • Sample Preparation: Dissolve a small amount of the compound in a volatile solvent like methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer with an Electrospray Ionization (ESI) source for this polar molecule.

  • Data Acquisition: Introduce the sample solution into the ion source. Acquire the mass spectrum in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to determine the molecular weight and fragmentation patterns.

3. Fourier-Transform Infrared (FTIR) Spectroscopy [11][12]

  • Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid with anhydrous potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for functional groups, such as O-H (hydroxyl), C=O (ester), C-O, and aromatic C=N/C=C stretches.

Protocol for Quantification in Biological Fluids

This protocol is adapted from methods used for the parent drug, Pyrazinamide, and its metabolites in plasma.[10]

G cluster_quant Workflow for Quantification in Plasma start 1. Plasma Sample (100 µL) step1 2. Add Internal Standard start->step1 step2 3. Protein Precipitation (Add 300 µL Methanol/Acetonitrile) step1->step2 step3 4. Vortex (3 min) & Centrifuge (14,000 rpm, 5 min) step2->step3 step4 5. Collect Supernatant step3->step4 end 6. UPLC-MS/MS Analysis step4->end

Caption: Sample preparation workflow for metabolite analysis in plasma.

  • Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the preferred method for its high sensitivity and selectivity.[10]

  • Sample Preparation: [10]

    • To 100 µL of plasma, add a suitable internal standard.

    • Induce protein precipitation by adding 300 µL of a cold methanol-acetonitrile mixture (1:1, v/v).

    • Vortex the mixture vigorously for 3 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes to pellet the precipitated proteins.

    • Carefully collect the clear supernatant for analysis.

  • Chromatographic Conditions: [10]

    • Column: A reverse-phase C18 column (e.g., HSS T3 C18).

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., acetonitrile).

  • Detection:

    • Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for the analyte and internal standard must be determined and optimized to ensure accurate quantification.

References

Solubility Profile of Methyl 5-hydroxypyrazine-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-hydroxypyrazine-2-carboxylate is a heterocyclic organic compound of interest in medicinal chemistry and drug development. A thorough understanding of its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and biological screening. This technical guide provides a summary of the available solubility information, relevant physicochemical properties, and a detailed experimental protocol for solubility determination.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₆N₂O₃-
Molecular Weight154.12 g/mol -
XLogP3-AA-0.6[1]
Topological Polar Surface Area72.3 Ų[2]
Hydrogen Bond Donors1-
Hydrogen Bond Acceptors4-

The negative XLogP3-AA value suggests a preference for polar environments. The topological polar surface area (TPSA) is also indicative of a compound with moderate polarity, which would favor solubility in polar organic solvents.

Qualitative Solubility Observations

Based on available literature, the following qualitative observations on the solubility of this compound have been noted:

  • Soluble in:

    • N,N-Dimethylformamide (DMF)[3]

    • Methanol (MeOH)[4]

  • Likely Soluble in (based on polarity):

    • Ethanol

    • Other polar protic and aprotic solvents

  • Lower Solubility in:

    • Ethyl acetate (EtOAc) - Used for trituration, suggesting lower solubility.[4]

  • Expected Poor Solubility in:

    • Non-polar solvents such as heptane or hexane.

Experimental Protocol: Equilibrium Solubility Determination

To obtain quantitative solubility data, the following experimental protocol, adapted from standard laboratory procedures, is recommended.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound

  • Selected organic solvent (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the chosen solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

    • Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

    • Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

  • Analysis:

    • Accurately dilute the filtered supernatant with the same organic solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC method. A standard calibration curve should be prepared for accurate quantification.

  • Calculation:

    • Calculate the original concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • The resulting value represents the equilibrium solubility of the compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or g/L.

Visualizations

Synthesis Workflow

The following diagram illustrates a typical laboratory synthesis of this compound from its corresponding carboxylic acid.

Synthesis_Workflow start 5-Hydroxypyrazine-2-carboxylic acid reaction Esterification Reaction (Heat) start->reaction reagents Methanol (Solvent) Thionyl Chloride (Reagent) reagents->reaction workup Concentration under reduced pressure reaction->workup purification Trituration with Ethyl Acetate workup->purification product This compound purification->product

Caption: Synthesis of this compound.

Logical Relationship of Solubility Determination

The diagram below outlines the logical steps involved in the experimental determination of solubility.

Solubility_Determination_Logic cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result prep1 Add excess solute to solvent prep2 Equilibrate (e.g., 24-48h at 25°C) prep1->prep2 analysis1 Filter supernatant prep2->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify concentration (HPLC) analysis2->analysis3 result Calculate Equilibrium Solubility analysis3->result

References

An In-depth Technical Guide to the Tautomeric Forms of Methyl 5-hydroxypyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-hydroxypyrazine-2-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug development. A critical aspect of its molecular characterization is the phenomenon of tautomerism, which can significantly influence its physicochemical properties, reactivity, and biological activity. This technical guide provides a comprehensive overview of the tautomeric forms of this compound, focusing on the lactam-lactim equilibrium. The guide synthesizes theoretical predictions and available spectroscopic data to offer a detailed understanding of its structural dynamics. The PubChem database assigns the canonical SMILES COC(=O)C1=CNC(=O)C=N1 and the IUPAC name "methyl 6-oxo-1H-pyrazine-3-carboxylate," indicating a preference for the lactam tautomer in standard representations.[1]

Tautomeric Equilibrium: Lactam vs. Lactim Forms

The primary tautomerism exhibited by this compound is the lactam-lactim equilibrium. This involves the migration of a proton between the nitrogen and oxygen atoms of the pyrazinone ring.

  • Lactam (Keto) Form: In this form, the proton resides on the nitrogen atom, resulting in a carbonyl group (C=O) on the pyrazine ring. This tautomer is formally named Methyl 5-oxo-1,5-dihydropyrazine-2-carboxylate .

  • Lactim (Enol) Form: Here, the proton is located on the oxygen atom, giving rise to a hydroxyl group (-OH) and an imine functionality (C=N) within the pyrazine ring. This tautomer is named This compound .

Theoretical studies on the parent compound, 2-hydroxypyrazine, suggest that while the lactim form may be more stable in the gas phase, the lactam form is energetically favored in solution. This shift in equilibrium is attributed to the greater polarity of the lactam tautomer, which is better stabilized by solvent molecules.

Spectroscopic Characterization of Tautomers

The identification and quantification of the tautomeric forms of this compound rely on various spectroscopic techniques. Although specific experimental data for this exact molecule is limited, data from analogous compounds and theoretical predictions provide a strong basis for their characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the dominant tautomeric form in solution. The chemical shifts of the protons and carbons in the pyrazine ring are sensitive to the electronic distribution, which differs significantly between the lactam and lactim forms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Tautomers of this compound in DMSO-d₆

TautomerAtomPredicted Chemical Shift (ppm)Notes
Lactam Pyrazine-H7.8 - 8.2Deshielded due to the proximity of the carbonyl group.
Pyrazine-H7.3 - 7.6
N-H11.0 - 13.0 (broad)Exchangeable proton, signal may be broad.
-OCH₃~3.8Typical for a methyl ester.
C=O (ring)155 - 160Characteristic of a lactam carbonyl.
C-ester145 - 150
C-H130 - 135
C-H125 - 130
C=O (ester)~165
-OCH₃~52
Lactim Pyrazine-H7.9 - 8.3
Pyrazine-H7.4 - 7.7
O-H9.0 - 11.0 (broad)Exchangeable proton, signal may be broad.
-OCH₃~3.8
C-OH150 - 155Shielded relative to the lactam carbonyl carbon.
C-ester140 - 145
C-H135 - 140
C-H120 - 125
C=O (ester)~165
-OCH₃~52

Note: These are predicted values based on data from similar pyrazine derivatives and general NMR principles. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present in each tautomer. The most significant difference is expected in the region of the carbonyl and hydroxyl stretching vibrations.

Table 2: Key Predicted IR Absorption Frequencies for the Tautomers of this compound

TautomerFunctional GroupPredicted Frequency Range (cm⁻¹)Notes
Lactam N-H stretch3200 - 3400 (broad)
C=O stretch (lactam)1650 - 1690 (strong)A key indicator of the lactam form.
C=O stretch (ester)~1725
Lactim O-H stretch3200 - 3600 (broad)Characteristic of a hydroxyl group.
C=N stretch1600 - 1650
C=O stretch (ester)~1725

Experimental Protocols

Synthesis of this compound

A common synthetic route to hydroxypyrazine carboxylic acids involves the condensation of a 1,2-dicarbonyl compound with an α-amino amide, followed by esterification.[2]

Materials:

  • Glyoxal

  • 2-Amino-2-carbamoylacetic acid

  • Sodium hydroxide

  • Hydrochloric acid

  • Methanol

  • Thionyl chloride or other esterification agent

Procedure:

  • Condensation: Dissolve 2-amino-2-carbamoylacetic acid in an aqueous solution of sodium hydroxide at a low temperature (0-5 °C).

  • Slowly add an aqueous solution of glyoxal to the reaction mixture while maintaining the temperature and alkaline pH.

  • Stir the reaction for several hours at low temperature.

  • Acidify the mixture with hydrochloric acid to precipitate the 5-hydroxypyrazine-2-carboxylic acid.

  • Filter, wash with cold water, and dry the crude product.

  • Esterification: Reflux the crude 5-hydroxypyrazine-2-carboxylic acid in methanol with a catalytic amount of thionyl chloride or sulfuric acid until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the resulting this compound by recrystallization or column chromatography.

Spectroscopic Analysis

NMR Spectroscopy Protocol:

  • Prepare a solution of this compound (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Process the spectra to determine chemical shifts, multiplicities, and coupling constants.

IR Spectroscopy Protocol:

  • Prepare the sample as a KBr pellet or by depositing a thin film from a volatile solvent onto a salt plate. Alternatively, use an ATR-FTIR spectrometer.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the functional groups of the expected tautomers.

Diagrams

Caption: Tautomeric equilibrium between the lactim and lactam forms.

Note: The images in the diagram above are placeholders and would need to be replaced with the actual chemical structures.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_characterization Tautomer Characterization synthesis Synthesis of Methyl 5-hydroxypyrazine-2-carboxylate nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr Sample Preparation ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms data_analysis Data Analysis and Comparison nmr->data_analysis ir->data_analysis ms->data_analysis equilibrium Determination of Dominant Tautomer and Equilibrium data_analysis->equilibrium

Caption: General experimental workflow for tautomer characterization.

Conclusion

The tautomeric equilibrium between the lactam and lactim forms is a defining characteristic of this compound. While the lactam form is generally favored in solution, the position of the equilibrium can be influenced by factors such as solvent polarity and temperature. A thorough understanding of this tautomerism, aided by spectroscopic and computational methods, is crucial for researchers in the field of drug discovery and development to accurately interpret experimental data and predict the behavior of this compound in biological systems. Further experimental studies are warranted to provide precise quantitative data on the tautomeric populations and their interconversion kinetics for this specific molecule.

References

The Ascendant Therapeutic Potential of Novel Pyrazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and synthetic tractability have led to the development of a plethora of derivatives exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth overview of the recent advancements in the biological evaluation of novel pyrazine derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. Detailed experimental protocols, comprehensive quantitative data, and visual representations of signaling pathways and experimental workflows are presented to facilitate further research and development in this promising area.

Anticancer Activity of Novel Pyrazine Derivatives

Pyrazine derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation, survival, and angiogenesis.[1] The primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways.[2][3]

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various novel pyrazine derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting a specific biological or biochemical function, are summarized below.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Pyrazolo[3,4-b]pyrazines Chalcone derivative 25iMCF-7 (Breast)< 0.01[4]
Chalcone derivative 25jMCF-7 (Breast)< 0.01[4]
Pyrazolo[3,4-b]pyridines Compound C03Km-12 (Colon)0.304[5][6]
[5][7][8]triazolo[4,3-a]Pyrazines Compound 17lA549 (Lung)0.98[9][10]
Compound 17lMCF-7 (Breast)1.05[9][10]
Compound 17lHela (Cervical)1.28[9][10]
Imadazo[1,2-a]pyrazines Compound 3cMCF-7 (Breast)6.66 (average)[10][11]
Compound 3cHCT116 (Colon)6.66 (average)[10][11]
Compound 3cK562 (Leukemia)6.66 (average)[10][11]
Pyrazoline Derivatives Compound 11AsPC-1 (Pancreatic)16.8[12]
Compound 11U251 (Glioblastoma)11.9[12]
Chloropyrazine-tethered Pyrimidines Compound 35DU-145 (Prostate)5 µg/mL[13]
Pyrazolo[4,3-e]tetrazolo[1,5-b][5][7][8]triazine Sulfonamides MM129, MM130, MM131HCT 116 (Colon)0.13 - 0.9[14]
MM129, MM130, MM131HeLa (Cervical)0.17 - 1.15[14]
MM129, MM130, MM131PC-3 (Prostate)0.17 - 1.15[14]
MM129, MM130, MM131BxPC-3 (Pancreatic)0.17 - 1.15[14]
Signaling Pathways in Cancer

Novel pyrazine derivatives exert their anticancer effects by modulating key signaling pathways involved in tumorigenesis. A prominent target is the Receptor Tyrosine Kinase (RTK) signaling pathway, which, when dysregulated, can lead to uncontrolled cell growth and proliferation.[15]

RTK_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream_Signaling Activates Pyrazine_Derivative Pyrazine Derivative Pyrazine_Derivative->RTK Inhibits Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation Promotes

Inhibition of Receptor Tyrosine Kinase (RTK) signaling by a pyrazine derivative.

Another critical target for pyrazine-based anticancer agents is the SHP2 protein, a non-receptor protein tyrosine phosphatase that plays a role in the RAS-ERK signaling pathway.[16]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Human cancer cell lines

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Pyrazine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazine derivatives and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Antimicrobial Activity of Novel Pyrazine Derivatives

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazine derivatives have shown promising activity against a range of bacteria and fungi.[17]

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MIC values for several novel pyrazine derivatives are presented below.

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Pyrazine-2-carboxylic acid derivatives Compound P4C. albicans3.125[8]
Compound P10C. albicans3.125[8]
Compound P4S. aureus6.25[8]
Compound P2S. aureus6.25[8]
Compound P6, P7, P9, P10P. aeruginosa25[8]
Compound P3, P4, P7, P9E. coli50[8]
Triazolo[4,3-a]pyrazine derivatives Compound 2eE. coli16[18]
Compound 2eS. aureus32[18]
3-Aminopyrazine-2-carboxamides Compound 17M. tuberculosis H37Rv12.5[19]
Compound 12M. kansasii25[19]
Compound 20S. aureus31.25 µM[19]
3-Benzylaminopyrazine-2-carboxamides Compound 8M. tuberculosis H37Rv6 µM[20][21]
Compound 9M. tuberculosis H37Rv6.25 µg/mL[20]
Experimental Protocol: Agar Well Diffusion Method for Antibacterial Screening

This method is used to qualitatively assess the antibacterial activity of a compound.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Nutrient agar plates

  • Pyrazine derivatives (dissolved in a suitable solvent)

  • Sterile cork borer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria in sterile saline.

  • Plate Inoculation: Spread the bacterial inoculum evenly over the surface of a nutrient agar plate.

  • Well Creation: Create wells in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume (e.g., 100 µL) of the pyrazine derivative solution to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum Spread Spread Inoculum on Plates Inoculum->Spread Plates Prepare Nutrient Agar Plates Plates->Spread Create_Wells Create Wells in Agar Spread->Create_Wells Add_Compound Add Pyrazine Derivatives to Wells Create_Wells->Add_Compound Incubate Incubate Plates Add_Compound->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones

Workflow for the agar well diffusion antimicrobial screening assay.

Antiviral Activity of Novel Pyrazine Derivatives

The ongoing threat of viral pandemics has spurred the search for novel antiviral therapeutics. Pyrazine derivatives have shown potential against various viruses, including SARS-CoV-2 and human cytomegalovirus (HCMV).[22][23]

Quantitative Antiviral Activity Data

The antiviral activity of pyrazine derivatives is typically evaluated by measuring the reduction in viral replication in cell culture. The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) is determined.

Compound ClassDerivativeVirusCell LineIC50/EC50Reference
Pyrazine Conjugates Compound 5eSARS-CoV-2VERO-E6IC50 = 0.477 mM[23]
Compound 12iSARS-CoV-2VERO-E6IC50 = 0.3638 mM[23]
Imadazo[1,2-a]pyrazines Compound 3bHuman coronavirus 229E-IC50 = 56.96 µM[10][11]
Pyrido[2,3-b]pyrazines Compound 27HCMV-EC50 = 0.33 µM[22]
Pyrazolotriazine derivatives Compound 1SARS-CoV-2VERO-E6IC50 = 2.4 µM[24]
Compound 5SARS-CoV-2VERO-E6IC50 = 2.8 µM[24]
Experimental Protocol: Antiviral Assay for SARS-CoV-2

This protocol outlines a general method for evaluating the in vitro antiviral activity of compounds against SARS-CoV-2.

Materials:

  • Vero E6 cells

  • SARS-CoV-2 virus stock

  • Culture medium (DMEM with FBS and antibiotics)

  • Pyrazine derivatives

  • 96-well plates

  • Reagents for quantifying viral replication (e.g., RT-qPCR or plaque assay)

Procedure:

  • Cell Seeding: Seed Vero E6 cells in 96-well plates and incubate until a confluent monolayer is formed.

  • Compound Treatment and Infection: Pre-treat the cells with different concentrations of the pyrazine derivatives for a short period. Then, infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

  • Incubation: Incubate the infected plates for 48-72 hours.

  • Quantification of Viral Replication:

    • RT-qPCR: Extract viral RNA from the cell supernatant and quantify the viral load using reverse transcription-quantitative polymerase chain reaction.

    • Plaque Assay: Perform a plaque reduction assay to determine the number of infectious virus particles.

  • Data Analysis: Calculate the percentage of viral inhibition for each compound concentration and determine the IC50 or EC50 value.

Enzyme Inhibitory Activity

Beyond their broad cytotoxic and antimicrobial effects, many pyrazine derivatives exhibit specific inhibitory activity against various enzymes, which are often the molecular targets responsible for their therapeutic effects.

Quantitative Enzyme Inhibitory Activity Data
Compound ClassDerivativeEnzyme TargetIC50Reference
Pyrazolo[3,4-b]pyridine derivatives Compound C03TRKA56 nM[5][6]
[5][7][8]triazolo[4,3-a]Pyrazine derivatives Compound 17lc-Met26.00 nM[9][10]
Compound 17lVEGFR-22.6 µM[9][10]
Imadazo[1,2-a]pyrazines Compound 3cCDK90.16 µM[10][11]
Pyrazine-2-carboxamide derivatives Compound 68EML4-ALK1.0 nM (enzyme)[25]
Pyrido[2,3-b]pyrazines Compound 21hERG5.6 µM[22]
Compound 29hERG13 µM[22]
Experimental Protocol: In Vitro Kinase Inhibition Assay

This is a generalized protocol for determining the ability of a compound to inhibit the activity of a specific protein kinase.[26]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer

  • Pyrazine derivatives

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Dispensing: Dispense the pyrazine derivatives at various concentrations into the wells of a 384-well plate.

  • Kinase Addition: Add the purified kinase to each well and incubate briefly to allow for compound binding.

  • Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent to measure kinase activity (e.g., by quantifying the amount of ADP produced).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Kinase_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Dispense_Compound Dispense Pyrazine Derivatives Add_Kinase Add Purified Kinase Dispense_Compound->Add_Kinase Initiate_Reaction Add Substrate and ATP Add_Kinase->Initiate_Reaction Incubate_Reaction Incubate Initiate_Reaction->Incubate_Reaction Add_Detection Add Detection Reagent Incubate_Reaction->Add_Detection Read_Plate Read Plate Add_Detection->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data

Workflow for an in vitro kinase inhibition assay.

Conclusion

Novel pyrazine derivatives represent a versatile and highly promising class of compounds with a wide range of biological activities. The data and protocols presented in this technical guide highlight their potential as anticancer, antimicrobial, and antiviral agents. The continued exploration of the pyrazine scaffold, coupled with detailed mechanistic studies and optimization of structure-activity relationships, will undoubtedly lead to the development of new and effective therapeutic agents for a variety of diseases. This guide serves as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery.

References

Methodological & Application

Application Note and Protocol: Purification of Methyl 5-hydroxypyrazine-2-carboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 5-hydroxypyrazine-2-carboxylate is a heterocyclic organic compound with applications in medicinal chemistry and as a building block in the synthesis of more complex molecules.[1] The purity of this compound is crucial for its intended applications, and recrystallization is a fundamental and effective technique for its purification. This method relies on the principle that the solubility of most solids increases with temperature. By dissolving the impure compound in a suitable hot solvent and allowing it to cool slowly, purer crystals of the desired compound will form, leaving impurities behind in the solution. This document provides a detailed protocol for the purification of this compound via recrystallization, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

  • Molecular Formula: C₆H₆N₂O₃[2]

  • Molecular Weight: 154.12 g/mol [2]

  • Appearance: Typically a white to off-white solid[1]

  • Melting Point: 183-185 °C[2]

  • Solubility: Soluble in polar solvents like methanol and ethanol; less soluble in non-polar solvents.[1]

Experimental Protocol

This protocol outlines the steps for the purification of this compound using a single-solvent recrystallization method. Water or an ethanol-water mixture is often a suitable solvent system for structurally similar compounds.[3]

Materials and Equipment

  • Crude this compound

  • Recrystallization solvent (e.g., deionized water, ethanol)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Stir bar

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Glass rod

  • Ice bath

  • Drying oven or desiccator

  • (Optional) Activated carbon for decolorization

Recrystallization Workflow

G cluster_workflow Recrystallization Workflow A Dissolution B Hot Filtration (Optional) A->B Remove insoluble impurities C Crystallization A->C If no insoluble impurities desc_A Dissolve crude solid in minimum amount of hot solvent. A->desc_A B->C Cool filtrate D Isolation C->D Collect crystals desc_C Allow solution to cool slowly to room temperature, then in an ice bath. C->desc_C E Washing D->E Rinse with cold solvent desc_D Collect crystals by vacuum filtration. D->desc_D F Drying E->F Remove residual solvent G Pure Crystals F->G

Caption: Workflow for the purification of this compound.

Procedure

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] For this compound, polar solvents like water or ethanol are good starting points.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent and heat the mixture on a hot plate with stirring. Continue adding small portions of hot solvent until the compound just dissolves completely.[5] Using excess solvent will reduce the recovery yield.[6]

  • Decolorization (Optional): If the solution has a noticeable color due to impurities, remove it from the heat and add a small amount of activated carbon.[6] Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot filtration. Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask.[6] This step prevents premature crystallization in the funnel.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[6] Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.[6]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.[5]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.[6]

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by leaving them under vacuum on the filter apparatus for some time, followed by drying in a vacuum oven or a desiccator.[5][6]

Data Presentation

CompoundPurity Before RecrystallizationPurity After RecrystallizationPurification Method
3-hydroxy-5-methylpyrazine-2-carboxylic acid93%97%Recrystallization from hot water[7]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Recovery - Too much solvent was used.- The compound is too soluble in the chosen solvent, even at low temperatures.- Use the minimum amount of hot solvent required for dissolution.- Select a different solvent or a solvent mixture where the compound has lower solubility at cold temperatures.[6]
Oiling Out - The presence of impurities is depressing the melting point.- The boiling point of the solvent is higher than the melting point of the solute.- Attempt to purify the crude product by another method, such as column chromatography, before recrystallization.- Choose a solvent with a lower boiling point.
No Crystals Form - The solution is not supersaturated.- The solution cooled too quickly.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.- Evaporate some of the solvent to increase the concentration and allow to cool again.
Persistent Color - Colored impurities are not removed by recrystallization alone.- Treat the hot solution with a small amount of activated carbon before hot filtration.[6]

References

Application Notes and Protocols for HPLC Analysis of Methyl 5-hydroxypyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 5-hydroxypyrazine-2-carboxylate. This compound is a key intermediate in the synthesis of antiviral medications, and its accurate quantification is crucial for quality control and process optimization in pharmaceutical development. The following protocols are designed for researchers, scientists, and drug development professionals.

Introduction

This compound is a pivotal building block in the synthesis of various pharmaceutical compounds. Its purity and concentration directly impact the yield and quality of the final active pharmaceutical ingredient. Therefore, a robust and reliable analytical method is essential. This application note describes a reversed-phase HPLC (RP-HPLC) method for the determination of this compound, leveraging common laboratory equipment and reagents. The methodology is adapted from established protocols for structurally related compounds such as pyrazinamide metabolites and favipiravir.

Experimental Protocol

This section details the necessary equipment, reagents, and procedures for the HPLC analysis of this compound.

Apparatus and Materials
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.

  • Data Acquisition and Processing Software: To control the HPLC system and for data analysis.

  • Analytical Balance: For accurate weighing of standards and samples.

  • Volumetric Flasks and Pipettes: For the preparation of standard and sample solutions.

  • Syringe Filters: 0.45 µm pore size for sample filtration.

Reagents and Chemicals
  • This compound reference standard: Of known purity.

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Water: HPLC grade or purified water.

  • Potassium dihydrogen phosphate (KH2PO4): Analytical grade, for buffer preparation.

  • Orthophosphoric acid: To adjust the pH of the mobile phase.

Preparation of Solutions
  • Mobile Phase: A mixture of acetonitrile and a potassium dihydrogen phosphate buffer is commonly used. For example, a mobile phase consisting of a 50:50 (v/v) mixture of acetonitrile and 5 mM potassium dihydrogen phosphate, with the pH of the buffer adjusted to 2.5 with orthophosphoric acid, has been shown to be effective for related compounds.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh a known amount of the sample, dissolve it in the mobile phase, and dilute to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 5 mM KH2PO4 (pH 2.5) (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector Wavelength 323 nm

Data Presentation and Quantitative Analysis

The quantification of this compound is based on the peak area obtained from the HPLC chromatogram. A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions. The concentration of the analyte in the sample is then determined from this curve.

System Suitability

Before sample analysis, the performance of the HPLC system should be evaluated by injecting a standard solution multiple times. The precision of the retention time and peak area should be within acceptable limits (e.g., Relative Standard Deviation (RSD) < 2%).

Method Validation Parameters (Hypothetical Data)

The following table summarizes hypothetical performance data for the described HPLC method, based on typical values for similar analyses. Actual validation data may vary depending on the specific instrumentation and laboratory conditions.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical process.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Mobile Phase (ACN:Buffer) hplc_system HPLC System (C18 Column, 30°C) prep_mobile->hplc_system Equilibrate prep_std Standard Solutions (1-100 µg/mL) injection Inject 10 µL prep_std->injection prep_sample Sample Solution (Filtered) prep_sample->injection detection UV Detection (323 nm) hplc_system->detection injection->hplc_system chromatogram Obtain Chromatogram detection->chromatogram calibration Construct Calibration Curve chromatogram->calibration quantification Quantify Sample Concentration chromatogram->quantification calibration->quantification

Caption: Workflow for the HPLC analysis of this compound.

Logical_Relationship Analyte This compound Method RP-HPLC Analyte->Method StationaryPhase Stationary Phase (C18) Method->StationaryPhase MobilePhase Mobile Phase (ACN/Buffer) Method->MobilePhase Detection Detection (UV @ 323 nm) Method->Detection Quantification Quantification (Peak Area vs. Concentration) Detection->Quantification

Application Note: GC-MS Analysis of Methyl 5-hydroxypyrazine-2-carboxylate after Silylation Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-hydroxypyrazine-2-carboxylate is a heterocyclic compound of interest in pharmaceutical and chemical research due to its structural relation to biologically active pyrazine derivatives. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the presence of a polar hydroxyl group in this compound makes it non-volatile and prone to poor chromatographic performance, including peak tailing and thermal degradation in the GC system.

To overcome these challenges, a derivatization step is essential to convert the polar analyte into a more volatile and thermally stable derivative. Silylation is a common and effective derivatization technique where an active hydrogen in a polar functional group (like a hydroxyl group) is replaced by a non-polar trimethylsilyl (TMS) group.[1][2][3] This application note provides a detailed protocol for the quantitative analysis of this compound in a sample matrix using GC-MS after derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is a general guideline and may require optimization for specific sample matrices.

  • Sample Measurement: Take 1.0 mL of the liquid sample (e.g., plasma, urine, or reaction mixture) in a centrifuge tube.

  • Internal Standard Spiking: Add a known concentration of an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).

  • pH Adjustment: Adjust the sample pH to a neutral or slightly acidic range (pH 6-7) using a suitable buffer to ensure the analyte is in a stable form for extraction.

  • Extraction: Add 2.0 mL of a water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of the analyte into the organic phase.

  • Phase Separation: Centrifuge the sample at 3,000 rpm for 5 minutes to achieve a clear separation between the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean glass test tube.

  • Drying: Pass the collected organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

Derivatization Protocol (Silylation)
  • Reagent Preparation: Prepare the derivatization reagent by mixing N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst in pyridine (or another suitable aprotic solvent like acetonitrile).

  • Reaction: Reconstitute the dried extract from the sample preparation step in 100 µL of the BSTFA with 1% TMCS solution.

  • Incubation: Cap the vial tightly and heat it at 70°C for 30 minutes in a heating block or oven to ensure the completion of the derivatization reaction.

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis

The following are recommended GC-MS parameters. Optimization may be necessary based on the specific instrument and column used.

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 280°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Quantitative Data Summary (Hypothetical)

The following table summarizes the hypothetical quantitative data for the GC-MS analysis of the TMS-derivative of this compound.

ParameterValue
Retention Time (min) 15.2
Molecular Ion (M+) of TMS-derivative (m/z) 226
Key Fragment Ions for SIM (m/z) 211, 197, 169, 73
Limit of Detection (LOD) (µg/mL) 0.01
Limit of Quantitation (LOQ) (µg/mL) 0.05
Linear Range (µg/mL) 0.05 - 10
Correlation Coefficient (r²) > 0.995
Recovery (%) 92 - 105
Precision (RSD %) < 10
Mass Spectral Data Interpretation (Predicted)

The derivatization of this compound (molecular weight: 154.12 g/mol ) with BSTFA replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.

  • Molecular Weight of TMS-derivative: 154.12 + 72.2 (Si(CH₃)₃) - 1.01 (H) = 225.31 g/mol

  • Expected Molecular Ion (M+) in Mass Spectrum: m/z 226

Predicted Key Fragment Ions:

  • m/z 211: Loss of a methyl group (-CH₃) from the TMS group.

  • m/z 197: Loss of an ethyl group (-C₂H₅) or further fragmentation.

  • m/z 169: Loss of the TMS group.

  • m/z 73: Characteristic fragment of the trimethylsilyl group [Si(CH₃)₃]⁺.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis sample Liquid Sample extraction Liquid-Liquid Extraction sample->extraction dry_extract Dried Extract extraction->dry_extract derivatization Silylation with BSTFA dry_extract->derivatization derivatized_sample Derivatized Sample derivatization->derivatized_sample gc_ms GC-MS Injection derivatized_sample->gc_ms data_acquisition Data Acquisition (Scan/SIM) gc_ms->data_acquisition data_analysis Data Analysis data_acquisition->data_analysis

Caption: Experimental workflow for the GC-MS analysis of this compound.

Silylation Reaction

silylation_reaction cluster_reactants Reactants cluster_products Products analyte This compound (with -OH group) plus1 + analyte->plus1 reagent BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) derivative TMS-derivatized Analyte (volatile) reagent->derivative  70°C, 30 min   plus2 + derivative->plus2 byproduct Byproducts plus1->reagent plus2->byproduct

Caption: Silylation of this compound with BSTFA.

Conclusion

The described method, involving liquid-liquid extraction followed by silylation with BSTFA and subsequent GC-MS analysis, provides a robust and sensitive approach for the quantification of this compound. The derivatization step is crucial for achieving good chromatographic separation and reliable detection. This application note serves as a comprehensive guide for researchers and scientists to implement this methodology for routine analysis and in drug development studies. The provided protocols and hypothetical data can be used as a starting point for method development and validation in your laboratory.

References

Application Notes: Methyl 5-hydroxypyrazine-2-carboxylate as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Pyrazine derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Their unique electronic properties and ability to act as versatile scaffolds have made them indispensable in the creation of complex, biologically active molecules.[2][3] Methyl 5-hydroxypyrazine-2-carboxylate (CAS No. 13924-95-3) is a particularly valuable building block, offering multiple reactive sites for chemical modification.[4][5] This allows for the systematic development of compound libraries to explore structure-activity relationships (SAR) and optimize lead compounds for enhanced potency, selectivity, and pharmacokinetic profiles. This document provides an overview of its applications, particularly in the development of kinase inhibitors and antiviral agents, along with detailed experimental protocols.

Chemical Properties and Reactivity this compound is a heterocyclic compound featuring a pyrazine ring substituted with a hydroxyl group and a methyl ester.[6][7] These functional groups serve as primary handles for synthetic elaboration, enabling the construction of diverse molecular architectures. The pyrazine ring itself often participates in crucial drug-target interactions, such as hydrogen bonding with the hinge region of kinase ATP-binding sites.[8][9]

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 13924-95-3 [4][7]
Molecular Formula C₆H₆N₂O₃ [6][7]
Molecular Weight 154.12 g/mol [7]
Melting Point 183-185 °C [7]
Boiling Point 424.1°C at 760 mmHg [7]
Appearance Solid -

| Purity | 95%-98% |[4] |

The primary points of reactivity on the molecule are the hydroxyl group, which can undergo O-alkylation or O-arylation, and the methyl ester, which can be hydrolyzed to the corresponding carboxylic acid and subsequently coupled to form amides.

G Reactivity of this compound main This compound Hydroxyl Group (-OH) Methyl Ester (-COOCH3) reac1 O-Alkylation / O-Arylation main:f1->reac1 Ether Synthesis reac2 Hydrolysis -> Amide Coupling main:f2->reac2 Amide Synthesis

Caption: Key reactive sites for derivatization.

Applications in Drug Discovery

Kinase Inhibitors

The pyrazine scaffold is a prominent motif in small molecule kinase inhibitors, which are critical in oncology and immunology.[8][10] Many pyrazine-based drugs function as ATP-competitive inhibitors, targeting the ATP-binding pocket of protein kinases to modulate cellular signaling pathways involved in proliferation and apoptosis.[8][10] this compound serves as an excellent starting point for synthesizing libraries of such inhibitors. Derivatives have shown potent activity against various kinases, including Janus kinases (JAKs), Bruton's tyrosine kinase (BTK), and Aurora kinases.[8][11]

G Targeted Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT (Dimer) Nucleus Nucleus STAT_P->Nucleus Translocation Transcription Gene Transcription (Proliferation, Inflammation) Nucleus->Transcription Inhibitor Pyrazine-based JAK Inhibitor Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway.

Table 2: Examples of Pyrazine-Based Kinase Inhibitors and their Activity

Compound/Derivative Target Kinase IC₅₀ Value Therapeutic Area Reference
Acalabrutinib BTK - Leukemia [8]
Darovasertib PKC 1.9 nM (PKCα) Uveal Melanoma [8]
Compound 34 (Zhejiang Hisun) JAK1, JAK2, TYK2 3 nM, 8.5 nM, 7.7 nM Inflammation [8]
Imidazo[1,2-a]pyrazine Derivative 15 Aurora-A - Cancer [11]
BMS-354825 (Dasatinib) Src/Abl - Leukemia [12]

| 2,6-disubstituted pyrazine (12b) | CK2 | - | Cancer |[13] |

Antiviral Agents

The development of novel antiviral agents is crucial for combating emerging viral threats. Multi-step synthesis using versatile building blocks is a key strategy for creating complex antiviral molecules. Pyrazine derivatives have been investigated for their potential as antiviral agents, with some synthesized conjugates showing promising activity against viruses like SARS-CoV-2 and Zika virus.[14][15] The pyrazine core can be functionalized to optimize interactions with viral targets, inhibiting processes such as viral entry or replication.[15]

Table 3: Antiviral Activity of Pyrazine and Related Heterocyclic Derivatives

Compound Class Target Virus Assay Key Finding Reference
Pyrazine-triazole Conjugates SARS-CoV-2 In vitro antiviral assay Promising antiviral properties [14]
1-Aryl-4-arylmethylpiperazines Zika Virus (ZIKV) RT-qPCR in HUVECs Identified as novel ZIKV entry inhibitors [15]
Hydrazine-carbothioamides Yellow Fever Virus (YFV) Cytopathic effect reduction EC₉₀ in the range of 0.06 – 2.2 μg/mL [16]

| 1-Hydroxyimidazole Carboxylates | Vaccinia Virus (VACV) | In vitro antiviral assay | Selectivity Index (SI) up to 919 |[17] |

Experimental Protocols

Protocol 1: Synthesis of a 3-Hydroxy-5-methylpyrazine-2-carboxylic Acid Intermediate

This protocol outlines a foundational method for synthesizing a key pyrazine intermediate, adapted from procedures for related compounds.[18][19] This intermediate is structurally similar and can be a precursor for derivatives of this compound.

Materials:

  • Methylglyoxal

  • 2-Amino malonamide

  • Sodium hydroxide solution (alkaline solution)

  • 50% Sulfuric acid solution

  • Dioxane/water mixture

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Cyclization: In a reaction vessel, dissolve 2-amino malonamide in an alkaline solution (e.g., sodium hydroxide). Cool the solution to 5-10 °C.[19]

  • Slowly add methylglyoxal to the cooled solution while stirring. Maintain the temperature during the addition.

  • Allow the reaction to proceed until completion to form 3-hydroxy-5-methylpyrazine-2-carboxamide. Monitor the reaction by TLC.

  • Hydrolysis: Add a 50% sulfuric acid solution to the reaction mixture.

  • Set up a reflux condenser and heat the mixture to reflux for approximately 12 hours to hydrolyze the amide to a carboxylic acid.[19]

  • Work-up: After cooling, neutralize the mixture and extract the product, 3-hydroxy-5-methylpyrazine-2-carboxylic acid, using an appropriate organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

G Workflow for Synthesis of a Pyrazine Intermediate start Start step1 Dissolve 2-amino malonamide in alkaline solution (5-10°C) start->step1 step2 Slowly add methylglyoxal to form pyrazine carboxamide step1->step2 step3 Add 50% H₂SO₄ and reflux for 12 hours for hydrolysis step2->step3 step4 Cool, neutralize, and perform liquid-liquid extraction step3->step4 step5 Purify product via recrystallization or chromatography step4->step5 end End: Pure 3-hydroxy-5-methyl- pyrazine-2-carboxylic acid step5->end

Caption: Synthetic workflow for a key pyrazine precursor.

Protocol 2: General Procedure for Amide Synthesis from this compound

This protocol describes the derivatization of the title compound at its methyl ester position to generate a library of amides.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Hydrochloric acid (HCl)

  • A diverse set of primary or secondary amines

  • Coupling agents (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA)

  • Anhydrous DMF or DCM

  • Standard laboratory glassware

Procedure:

  • Hydrolysis: Dissolve this compound in a suitable solvent (e.g., THF/water). Add LiOH and stir at room temperature until the ester is fully hydrolyzed to 5-hydroxypyrazine-2-carboxylic acid.

  • Acidify the mixture with HCl to precipitate the carboxylic acid, then filter and dry the solid.

  • Amide Coupling: In a dry reaction flask, dissolve the resulting carboxylic acid (1 eq.) in anhydrous DMF.

  • Add the desired amine (1.1 eq.), a coupling agent like HATU (1.2 eq.), and an organic base like DIPEA (2.0 eq.).

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude amide product by flash column chromatography.

Protocol 3: In Vitro Biochemical Kinase Inhibition Assay

This protocol provides a general method to evaluate the inhibitory activity of synthesized pyrazine derivatives against a target protein kinase.

Materials:

  • Synthesized pyrazine compounds

  • Recombinant target kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (containing MgCl₂, DTT, etc.)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Multi-well assay plates (e.g., 384-well)

  • Plate reader compatible with the detection method

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO to create a range of concentrations for IC₅₀ determination.

  • Reaction Setup: In a 384-well plate, add the assay buffer.

  • Add the test compound from the dilution series to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Add the target kinase and its specific substrate to all wells (except negative controls).

  • Initiation and Incubation: Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Kₘ value).

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures either the amount of ADP produced or the amount of phosphorylated substrate.

  • Incubate for the required detection time.

  • Data Analysis: Read the plate using a suitable plate reader (e.g., luminescence or fluorescence).

  • Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G Workflow for In Vitro Kinase Inhibition Assay start Start step1 Prepare serial dilutions of pyrazine compounds in DMSO start->step1 step2 Add buffer, compound, kinase, and substrate to 384-well plate step1->step2 step3 Initiate reaction by adding ATP and incubate at room temp step2->step3 step4 Stop reaction and add detection reagent (e.g., ADP-Glo) step3->step4 step5 Read plate signal (luminescence/fluorescence) step4->step5 step6 Calculate % inhibition and plot dose-response curve step5->step6 end End: Determine IC₅₀ Value step6->end

Caption: Biochemical assay for kinase inhibitor screening.

Conclusion

This compound is a high-value scaffold for medicinal chemists. Its inherent reactivity and the proven success of the pyrazine core in numerous approved drugs underscore its importance.[1][2] This building block facilitates the efficient synthesis of diverse compound libraries, accelerating the discovery of novel therapeutics, especially potent and selective kinase inhibitors and antiviral agents. The protocols and data presented here serve as a foundational resource for researchers aiming to leverage this versatile chemical entity in their drug discovery programs.

References

Application Notes and Protocols for the Analytical Derivatization of Methyl 5-hydroxypyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-hydroxypyrazine-2-carboxylate is a heterocyclic compound of significant interest in pharmaceutical and chemical research. Accurate and reliable analytical methods are essential for its quantification in various matrices during drug development and quality control processes. This document provides detailed application notes and experimental protocols for the derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and a comparative direct analysis method using High-Performance Liquid Chromatography with UV detection (HPLC-UV).

The presence of a hydroxyl group on the pyrazine ring makes the direct analysis by GC-MS challenging due to potential issues with peak tailing and thermal instability. Derivatization, specifically silylation, is employed to increase the volatility and thermal stability of the analyte, leading to improved chromatographic performance. For HPLC analysis, the inherent polarity of the molecule allows for direct analysis without derivatization, offering a simpler workflow.

Analytical Methods

Two primary analytical methods are presented for the quantification of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation Derivatization: This method offers high sensitivity and selectivity, making it ideal for trace-level analysis and confirmation of identity through mass spectral data.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method provides a straightforward and robust approach for routine analysis without the need for derivatization.

Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation Derivatization

Application Note

This application note describes a method for the quantitative analysis of this compound by GC-MS following a silylation derivatization of the hydroxyl group. The conversion of the hydroxyl group to a trimethylsilyl (TMS) ether enhances the analyte's volatility and thermal stability, resulting in improved chromatographic peak shape and sensitivity. The use of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) as the silylating agent is detailed.

Logical Relationship of the GC-MS Method Development

Logical Flow of GC-MS Method Development Analyte This compound Problem Low Volatility & Thermal Instability for GC Analyte->Problem Solution Derivatization (Silylation) Problem->Solution Reagent Select Silylating Reagent (MSTFA) Solution->Reagent Optimization Optimize Reaction Conditions (Temp, Time, Solvent) Reagent->Optimization GC_Params Develop GC-MS Parameters (Column, Temp Program, MS Settings) Optimization->GC_Params Validation Method Validation (Linearity, Precision, Accuracy) GC_Params->Validation Analysis Quantitative Analysis Validation->Analysis

Caption: Logical flow of the GC-MS method development process.

Experimental Protocol: Silylation Derivatization and GC-MS Analysis

1. Materials and Reagents

  • This compound reference standard

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous)

  • Ethyl Acetate (HPLC grade)

  • Internal Standard (IS) (e.g., a structurally similar, stable isotopically labeled compound or another pyrazine derivative)

  • Glass autosampler vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen evaporator (optional)

2. Sample Preparation

  • Standard and Sample Preparation: Accurately weigh and dissolve the this compound reference standard and samples in ethyl acetate to a known concentration (e.g., 1 mg/mL).

  • Internal Standard Addition: Add the internal standard to all

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-hydroxypyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis and scale-up of Methyl 5-hydroxypyrazine-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound and its precursors?

A1: The synthesis of this compound and its key intermediate, 5-hydroxypyrazine-2-carboxylic acid, can be approached through several routes. The choice of synthesis often depends on the starting materials, desired scale, and environmental considerations. Two primary approaches are traditional chemical synthesis and biocatalytic transformation.[1]

A common chemical synthesis route involves the condensation of a glyoxal derivative with an amino acid amide, followed by esterification. For instance, the reaction of methylglyoxal with 2-amino malonamide in an alkaline solution can yield 3-hydroxy-5-methylpyrazine-2-formamide, which can be further processed.[2][3] Another approach starts from 2-aminopyrazine, which undergoes a series of reactions including chlorination and hydrolysis to yield the desired pyrazine core.[4]

Biocatalytic routes, while potentially offering higher yields and being more environmentally friendly, may present challenges in scaling up due to bioreactor limitations.[1]

Q2: What are the primary challenges encountered during the scale-up of pyrazine derivative synthesis?

A2: Scaling up the synthesis of pyrazine derivatives like this compound often presents several challenges. These can include:

  • Low Yields: Some synthetic steps, such as diazotization and alcoholysis, have been reported to have low yields, which becomes more problematic at a larger scale.[4]

  • Harsh Reaction Conditions: The use of strong acids (e.g., sulfuric acid), high temperatures, and corrosive reagents can necessitate specialized equipment and pose safety risks during large-scale production.[5][6]

  • Expensive Reagents and Catalysts: The use of costly materials like palladium catalysts can significantly impact the economic viability of a synthesis route on an industrial scale.[7]

  • Impurity Formation: Side reactions can lead to the formation of impurities that are difficult to separate from the final product, requiring extensive purification steps. Over-chlorination and polymerization have been observed in related syntheses.[4]

  • Reagent Handling and Safety: Some reagents used in pyrazine synthesis, such as phosphorus oxychloride and potassium persulfate, have safety concerns, including the potential for anaphylactic reactions and strong oxidizing properties, respectively.[6] Additionally, certain intermediates like 3,6-dichloropyrazine-2-carbonitrile are known allergens, requiring special handling procedures.[4]

Q3: How can reaction conditions be optimized to improve yield and reduce byproducts?

A3: Optimization of reaction conditions is crucial for a successful scale-up. Key parameters to consider include:

  • Temperature Control: In condensation reactions, maintaining a low temperature (e.g., 5-10 °C) can significantly reduce the formation of byproducts and improve the purity of the crude product.[2]

  • pH Monitoring: For base-catalyzed condensations, careful control of pH within the alkaline range (e.g., pH 10-12) is essential for driving the reaction to completion and minimizing side reactions.[1]

  • Solvent Selection: The choice of solvent can impact reaction yield and impurity profiles. For example, in chlorination reactions, acetonitrile has been shown to be a better solvent than chloroform, leading to higher yields.[4]

  • Reagent Addition: The rate of addition of reagents, especially strong acids or bases, should be carefully controlled to manage exothermic reactions and maintain optimal reaction conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield in condensation step - Incomplete reaction. - Suboptimal pH. - Formation of side products due to high temperature.- Monitor reaction progress using techniques like HPLC. - Carefully control the pH in the alkaline range (10-12).[1] - Maintain a low reaction temperature (e.g., -5 to 10 °C).[1]
Formation of colored impurities - Over-chlorination or polymerization during halogenation steps. - Degradation of starting materials or intermediates.- Use a milder chlorinating agent or optimize the stoichiometry of the reagent.[4] - Ensure starting materials are of high purity. - Perform the reaction under an inert atmosphere if sensitive to oxidation.
Difficulty in product isolation/purification - Product is highly soluble in the reaction solvent. - Presence of closely related impurities.- After reaction completion, carefully acidify the mixture to precipitate the product.[1] - Employ recrystallization or column chromatography for purification. - For ester products, extraction with an appropriate organic solvent followed by concentration can be effective.[8]
Inconsistent results upon scale-up - Poor heat and mass transfer in larger reactors. - Localized "hot spots" leading to side reactions.- Ensure efficient stirring and use a reactor with appropriate heat exchange capabilities. - Implement controlled addition of reagents to manage exotherms. - Conduct a thorough process hazard analysis before scaling up.
Ester hydrolysis during workup - Prolonged exposure to acidic or basic aqueous conditions.- Minimize the time the product is in contact with acidic or basic solutions. - Use a buffered workup procedure if possible. - A green chemistry approach using LiOH in water for hydrolysis of a related methyl ester has been reported to be efficient and high-yielding, avoiding organic solvents.[9]

Experimental Protocols

Protocol 1: Base-Catalyzed Condensation for Pyrazine Ring Formation (Adapted from related syntheses) [1][2]

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve the α-amino acid amide (e.g., 2-amino-2-carbamoylacetic acid) in an appropriate solvent (e.g., water or a water/alcohol mixture).

  • Cooling: Cool the mixture to a low temperature, typically between -5 to 10 °C.

  • Glyoxal Addition: Slowly add a solution of glyoxal to the reaction mixture while maintaining the low temperature.

  • Base Addition: Carefully add a solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise to the mixture. Monitor the pH and maintain it in the alkaline range of 10-12.

  • Reaction Monitoring: Stir the reaction at low temperature for several hours. Monitor the progress of the reaction by a suitable analytical method like HPLC.

  • Acidification and Isolation: Once the reaction is complete, carefully acidify the mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3. This will protonate the carboxylate and hydroxyl groups, leading to the precipitation of the crude 5-hydroxypyrazine-2-carboxylic acid.

  • Purification: Filter the precipitate, wash it with cold water, and dry it. Further purification can be achieved by recrystallization.

Protocol 2: Esterification of 5-Hydroxypyrazine-2-carboxylic Acid

  • Reaction Setup: In a flask equipped with a reflux condenser, add 5-hydroxypyrazine-2-carboxylic acid and a suitable alcohol (e.g., methanol).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or an acidic ion exchange resin (e.g., AMBERLYST 15).[10]

  • Reflux: Heat the mixture to reflux and stir for several hours. Monitor the reaction for the disappearance of the starting carboxylic acid.

  • Workup: After the reaction is complete, cool the mixture and remove the catalyst by filtration (if a solid catalyst was used).

  • Isolation: Remove the excess alcohol under reduced pressure. The resulting crude ester can be purified by recrystallization or column chromatography. In some cases, allowing the concentrated mixture to stand can induce crystallization.[10]

Visualizations

experimental_workflow cluster_synthesis Synthesis of 5-Hydroxypyrazine-2-carboxylic Acid start Starting Materials (Glyoxal, Amino Acid Amide) condensation Base-Catalyzed Condensation (pH 10-12, -5 to 10°C) start->condensation 1. Reaction acidification Acidification (pH 2-3) condensation->acidification 2. Workup isolation Isolation & Purification (Filtration, Recrystallization) acidification->isolation 3. Precipitation product 5-Hydroxypyrazine-2- carboxylic Acid isolation->product

Caption: Workflow for the chemical synthesis of the 5-hydroxypyrazine-2-carboxylic acid intermediate.

troubleshooting_logic start Low Product Yield? check_reaction Incomplete Reaction? start->check_reaction Yes check_impurities High Impurity Levels? start->check_impurities No check_reaction->check_impurities No optimize_conditions Optimize Reaction Conditions (Time, Temp, pH) check_reaction->optimize_conditions Yes improve_purification Improve Purification Method (Recrystallization, Chromatography) check_impurities->improve_purification Yes failure Further Investigation Required check_impurities->failure No success Yield Improved optimize_conditions->success improve_purification->success

Caption: A logical troubleshooting flow for addressing low product yield in synthesis.

References

"Methyl 5-hydroxypyrazine-2-carboxylate" hydrolysis to carboxylic acid side reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the hydrolysis of methyl 5-hydroxypyrazine-2-carboxylate to 5-hydroxypyrazine-2-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: My hydrolysis reaction is incomplete, and I still have a significant amount of starting material. What are the potential causes and how can I resolve this?

A1: Incomplete hydrolysis is a common issue that can often be attributed to several factors:

  • Insufficient Base: The hydrolysis of an ester, a process known as saponification, requires at least one molar equivalent of a base (e.g., NaOH, KOH, LiOH) to react with the ester and neutralize the resulting carboxylic acid.[1][2] Ensure you are using a sufficient stoichiometric amount of the base. For practical purposes, using a slight excess (1.1 to 1.5 equivalents) can help drive the reaction to completion.

  • Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time or at an adequate temperature. Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time. Gently heating the reaction mixture can increase the rate of hydrolysis, but be cautious as excessive heat can promote side reactions.

  • Poor Solubility: this compound has limited solubility in purely aqueous solutions.[3] The use of a co-solvent, such as methanol, ethanol, or tetrahydrofuran (THF), can improve the solubility of the starting material and facilitate a more efficient reaction.

Q2: I've successfully hydrolyzed the ester, but I'm seeing a significant byproduct. What is this side reaction and how can I minimize it?

A2: The most probable side reaction is the decarboxylation of the desired product, 5-hydroxypyrazine-2-carboxylic acid, to form 5-hydroxypyrazine. This is particularly likely under harsh reaction conditions, such as high temperatures or prolonged exposure to strong acids or bases.[4]

To minimize decarboxylation:

  • Use Milder Reaction Conditions: Employ lower reaction temperatures and shorter reaction times.

  • Choose a Milder Base: Consider using lithium hydroxide (LiOH) instead of sodium hydroxide (NaOH) or potassium hydroxide (KOH). LiOH is known to be effective for the hydrolysis of similar pyrazine esters under milder conditions, which can help to prevent degradation of the product.[5]

  • Careful pH Adjustment during Work-up: During the acidification step to isolate the carboxylic acid product, avoid using a large excess of strong acid and maintain a low temperature to minimize the risk of acid-catalyzed decarboxylation.

Q3: What is the recommended procedure for isolating and purifying 5-hydroxypyrazine-2-carboxylic acid after the hydrolysis?

A3: A standard procedure for the work-up and purification of the carboxylic acid product is as follows:

  • Cool the Reaction Mixture: Once the reaction is complete, cool the mixture in an ice bath.

  • Acidify: Slowly add a cooled aqueous acid solution (e.g., 1M HCl) with stirring to neutralize the excess base and protonate the carboxylate salt. The 5-hydroxypyrazine-2-carboxylic acid product should precipitate out of the solution as its solubility is lower in acidic aqueous media. Monitor the pH to ensure it is acidic (typically pH 2-3).

  • Isolate the Product: Collect the precipitated solid by vacuum filtration.

  • Wash: Wash the solid with cold water to remove any remaining salts.

  • Dry: Dry the product under vacuum. If further purification is needed, recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) can be performed.

Hydrolysis Conditions Comparison

The following table summarizes different basic hydrolysis conditions, with a focus on a method adapted from a similar substrate, which is considered to be "green" and efficient.

ParameterRecommended MethodAlternative Method
Base Lithium Hydroxide (LiOH)Sodium Hydroxide (NaOH)
Solvent WaterWater/Methanol Co-solvent
Temperature Room Temperature to 40°C50°C to reflux
Reaction Time 2-6 hours (monitor by TLC/HPLC)4-12 hours
Yield Potentially high (reported high for analogs)[5]Variable
Notes Milder conditions, potentially minimizing decarboxylation.[5]More traditional, but higher risk of side reactions.

Detailed Experimental Protocol

This protocol is adapted from a high-yield, environmentally friendly procedure used for a structurally similar compound, methyl 5-chloropyrazine-2-carboxylate.[5]

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Deionized water

  • 1M Hydrochloric acid (HCl)

  • Round-bottomed flask

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer, dissolve lithium hydroxide (1.1 equivalents) in deionized water.

  • To this solution, add this compound (1.0 equivalent).

  • Stir the mixture at room temperature. If the reaction is slow, gently warm the mixture to approximately 40°C.

  • Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed (typically 2-6 hours).

  • Once the reaction is complete, cool the flask in an ice bath.

  • Slowly add 1M HCl solution with continuous stirring until the pH of the solution is between 2 and 3. A precipitate should form.

  • Continue to stir the mixture in the ice bath for another 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold deionized water.

  • Dry the purified 5-hydroxypyrazine-2-carboxylic acid under vacuum.

Reaction Pathway and Side Reaction Diagram

The following diagram illustrates the intended hydrolysis reaction and the potential decarboxylation side reaction.

hydrolysis_side_reaction start Methyl 5-hydroxypyrazine- 2-carboxylate product 5-Hydroxypyrazine- 2-carboxylic acid start->product Hydrolysis (e.g., LiOH, H2O) side_product 5-Hydroxypyrazine (Decarboxylation Product) product->side_product Decarboxylation (Heat, strong acid/base)

Caption: Hydrolysis of this compound and potential decarboxylation side reaction.

References

Technical Support Center: Optimizing the Production of Methyl 5-hydroxypyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the yield and purity of Methyl 5-hydroxypyrazine-2-carboxylate. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for producing this compound?

A1: The production of this compound can be approached through two main synthetic strategies. The first involves the direct esterification of 5-hydroxypyrazine-2-carboxylic acid with methanol under acidic conditions (Fischer esterification).[1] The second, a multi-step approach, involves the cyclization of appropriate precursors to form the pyrazine ring, followed by functional group manipulations to yield the desired product. For instance, a related compound, 2-methyl-5-pyrazine formate, is synthesized by reacting methylglyoxal with 2-amino malonamide, followed by hydrolysis, halogenation, and reduction.[2]

Q2: What are the critical parameters to control for maximizing the yield of the esterification reaction?

A2: To maximize the yield of the Fischer esterification, it is crucial to control the following parameters:

  • Reagent Stoichiometry: Using a large excess of methanol can shift the equilibrium towards the product side, increasing the yield.[1]

  • Catalyst: A strong acid catalyst, such as sulfuric acid or tosic acid, is essential.[1]

  • Water Removal: The reaction produces water, which can hydrolyze the ester back to the carboxylic acid.[1] Removing water as it forms, for example, by using a Dean-Stark apparatus, can significantly improve the yield.

  • Reaction Temperature and Time: Optimizing the reaction temperature and time is critical to ensure the reaction goes to completion without causing degradation of the product.

Q3: What analytical techniques are recommended for monitoring the reaction progress and assessing the purity of the final product?

A3: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for monitoring the reaction progress and determining the purity of the final product.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying volatile impurities.[5] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are indispensable.[6]

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis and purification of this compound.

Low Product Yield
Symptom Possible Cause Suggested Solution
Low conversion of starting material Incomplete reaction due to insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress using TLC or HPLC to determine the optimal endpoint.
Inefficient catalysis in esterification.Ensure the acid catalyst is fresh and used in an appropriate amount. Consider using a different acid catalyst.
Hydrolysis of the ester product If performing an esterification, remove water as it is formed using a Dean-Stark trap or a drying agent.
Significant formation of side products Suboptimal reaction conditions leading to side reactions.Adjust the reaction temperature, reagent addition rate, and stoichiometry. Identify the side products to understand the competing reaction pathways.
Degradation of the starting material or product.Pyrazine derivatives can be sensitive to harsh conditions.[7] Consider using milder reaction conditions or protecting sensitive functional groups.
Product Purity Issues
Symptom Possible Cause Suggested Solution
Persistent colored impurities Formation of colored byproducts during the reaction.Treat the crude product solution with activated carbon before crystallization to adsorb colored impurities.[7]
Presence of starting materials in the final product Incomplete reaction.Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.
Inefficient purification.Improve the purification method. For recrystallization, screen for a more suitable solvent system that provides good solubility at high temperatures and poor solubility at low temperatures for the product, while impurities remain soluble. For column chromatography, optimize the mobile phase and stationary phase.[7]
Low recovery after recrystallization The compound is too soluble in the chosen solvent, even at low temperatures.[7]Select a solvent or solvent mixture in which the product has lower solubility at cold temperatures.
Too much solvent was used.[7]Use the minimum amount of hot solvent required to dissolve the product completely.
The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.[7]Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage the formation of larger crystals.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification of 5-hydroxypyrazine-2-carboxylic acid (Representative Protocol)

This protocol is based on the general principles of Fischer esterification and may require optimization.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-hydroxypyrazine-2-carboxylic acid (1 equivalent).

  • Reagent Addition: Add a large excess of anhydrous methanol (e.g., 10-20 equivalents) to the flask.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-8 hours). Monitor the reaction progress by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Protocol 2: Purification by Recrystallization (General Procedure)

This protocol is a general guideline and the choice of solvent will need to be determined experimentally.[7]

  • Dissolution: Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, ethyl acetate, or a mixture).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution for a short period.[7]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum recovery, cool further in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: 5-hydroxypyrazine- 2-carboxylic acid esterification Fischer Esterification (Methanol, H2SO4) start->esterification workup Work-up (Neutralization, Extraction) esterification->workup crude Crude Product workup->crude recrystallization Recrystallization crude->recrystallization pure Pure Methyl 5-hydroxy- pyrazine-2-carboxylate recrystallization->pure

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield start Low Yield Observed check_conversion Check Conversion of Starting Material start->check_conversion incomplete_reaction Incomplete Reaction? check_conversion->incomplete_reaction side_products Significant Side Products? incomplete_reaction->side_products No optimize_conditions Optimize Reaction Time/ Temperature/Catalyst incomplete_reaction->optimize_conditions Yes modify_conditions Modify Reaction Conditions (e.g., milder reagents) side_products->modify_conditions Yes degradation Product Degradation? side_products->degradation No degradation->modify_conditions Yes

Caption: A troubleshooting decision tree for addressing low product yield in the synthesis of this compound.

References

Technical Support Center: Purification of Methyl 5-hydroxypyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of crude "Methyl 5-hydroxypyrazine-2-carboxylate."

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound are recrystallization and column chromatography. Liquid-liquid extraction may be used as an initial cleanup step to remove certain types of impurities. The choice of method depends on the nature and quantity of the impurities present.

Q2: What are the typical impurities I might encounter in my crude product?

A2: Impurities can originate from starting materials, side reactions, or degradation. Common impurities in the synthesis of pyrazine derivatives include:

  • Unreacted starting materials: Such as diaminomaleonitrile and glyoxal derivatives.

  • Structurally related pyrazines: Isomers or byproducts formed during the cyclization reaction.

  • Imidazole derivatives: These can form as byproducts during pyrazine synthesis.[1]

  • Incompletely hydrolyzed intermediates: If the synthesis involves hydrolysis steps, partially hydrolyzed compounds may be present.[1]

  • Residual solvents: Solvents used in the reaction or initial workup may remain in the crude product.

Q3: How can I assess the purity of my this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a common and effective method for assessing the purity of pyrazine derivatives.[2] A reversed-phase C18 column with a mobile phase gradient of acetonitrile in water containing an additive like formic acid is a good starting point for method development. Purity is typically determined by calculating the area percentage of the main peak.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Recrystallization Issues
Problem Possible Cause(s) Suggested Solution(s)
Low or No Crystal Formation - The chosen solvent is not suitable (compound is too soluble at low temperatures).- Too much solvent was used.- The solution was cooled too rapidly.- Perform a solvent screen to find a solvent in which the compound has high solubility when hot and low solubility when cold.- Concentrate the solution by boiling off some solvent and allow it to cool again.[3] - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Seeding with a pure crystal can also induce crystallization.
Oily Product Forms Instead of Crystals - Significant impurities are present, depressing the melting point.- The solvent is inappropriate for this specific compound.- Attempt a preliminary purification by column chromatography to remove the bulk of the impurities before recrystallization.- Experiment with different solvent systems, including mixed solvents.
Poor Recovery of Purified Product - The compound has significant solubility in the cold recrystallization solvent.- Too much solvent was used, leaving a substantial amount of product in the mother liquor.- Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- If significant product remains in the mother liquor, it can be recovered by evaporating the solvent and attempting a second recrystallization or purification by column chromatography.[3]
Product is Still Colored After Recrystallization - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb colored impurities. Be aware that using too much charcoal can lead to a loss of the desired product.[1]
Column Chromatography Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor Separation of Compound and Impurities - The mobile phase polarity is not optimized.- The column was overloaded with the crude mixture.- Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound.- Reduce the amount of crude material loaded onto the column.
Compound Elutes Too Quickly or Too Slowly - The mobile phase is too polar (elutes too quickly) or not polar enough (elutes too slowly).- Adjust the solvent ratio of your mobile phase. To make it less polar, increase the proportion of the non-polar solvent (e.g., hexane). To make it more polar, increase the proportion of the polar solvent (e.g., ethyl acetate).
Streaking or Tailing of the Compound Band - The compound is not fully soluble in the mobile phase.- The column is not packed uniformly.- Ensure the crude material is fully dissolved before loading it onto the column. Dry loading the sample adsorbed onto silica gel can sometimes improve resolution.- Take care to pack the column evenly to avoid channels.

Experimental Protocols

Protocol 1: Recrystallization (General Procedure)

This is a general protocol that should be optimized for this compound, particularly the choice of solvent.

  • Solvent Selection: Test the solubility of the crude product in various solvents at room and elevated temperatures. Ideal solvents will dissolve the compound when hot but not at room temperature. Potential starting solvents for pyrazine derivatives include water, ethanol/water mixtures, or ethyl acetate/hexane mixtures.[4]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography (General Procedure)

This is a general protocol for purifying organic compounds. The mobile phase must be optimized for this compound using TLC.

  • Mobile Phase Selection: Using TLC, test various solvent systems (e.g., gradients of ethyl acetate in hexane) to find a system that provides good separation of the target compound from impurities.

  • Column Packing:

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for "dry loading," dissolve the crude product, adsorb it onto a small amount of silica gel, evaporate the solvent, and then add the dry silica with the adsorbed compound to the top of the column.

  • Elution:

    • Add the mobile phase to the top of the column and begin collecting fractions.

    • Apply gentle pressure (flash chromatography) to speed up the elution process.

    • If using a solvent gradient, gradually increase the polarity of the mobile phase to elute more polar compounds.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which fractions contain the purified product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Illustrative Purity Improvement of a Pyrazine Derivative

Purification StepInitial Purity (%)Final Purity (%)Recovery (%)
Recrystallization (from water)9397Data Not Available
Column ChromatographyData Not Available>98 (Target)Data Not Available

Visualizations

Experimental Workflow for Purification

G cluster_0 Purification of Crude this compound cluster_1 Purification Method cluster_2 Post-Purification Crude Product Crude Product Initial Analysis (TLC/HPLC) Initial Analysis (TLC/HPLC) Crude Product->Initial Analysis (TLC/HPLC) Recrystallization Recrystallization Initial Analysis (TLC/HPLC)->Recrystallization High Concentration of Target Column Chromatography Column Chromatography Initial Analysis (TLC/HPLC)->Column Chromatography Complex Mixture Purity Analysis (HPLC) Purity Analysis (HPLC) Recrystallization->Purity Analysis (HPLC) Column Chromatography->Purity Analysis (HPLC) Pure Product Pure Product Purity Analysis (HPLC)->Pure Product Further Purification Further Purification Purity Analysis (HPLC)->Further Purification < 98% Purity Further Purification->Recrystallization

Caption: A generalized workflow for the purification of this compound.

Troubleshooting Logic for Low Purity

G Start Low Purity after Initial Purification Check_Method Which purification method was used? Start->Check_Method Recrystallization_Issues Recrystallization Troubleshooting Check_Method->Recrystallization_Issues Recrystallization Chromatography_Issues Column Chromatography Troubleshooting Check_Method->Chromatography_Issues Chromatography Solvent_Check Was the solvent system optimized? Recrystallization_Issues->Solvent_Check Chromatography_Issues->Solvent_Check Optimize_Solvent Perform solvent screen for recrystallization or TLC for chromatography. Solvent_Check->Optimize_Solvent No Overloading_Check Was the column overloaded? Solvent_Check->Overloading_Check Yes (for Chromatography) Consider_Combo Consider a combination of methods (e.g., column followed by recrystallization). Optimize_Solvent->Consider_Combo Reduce_Load Reduce the amount of crude material. Overloading_Check->Reduce_Load Yes Overloading_Check->Consider_Combo No Reduce_Load->Consider_Combo

Caption: A decision-making diagram for troubleshooting low purity outcomes.

References

Stability of "Methyl 5-hydroxypyrazine-2-carboxylate" at different pH values

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Methyl 5-hydroxypyrazine-2-carboxylate under various pH conditions. The following information is designed to address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound at different pH values?

A1: The primary degradation pathway for this compound is expected to be hydrolysis of the methyl ester to its corresponding carboxylic acid, 5-hydroxypyrazine-2-carboxylic acid. This reaction is catalyzed by both acidic and basic conditions. Under strongly acidic or basic conditions, further degradation of the pyrazine ring may occur, although this typically requires more forcing conditions.

Q2: How does pH influence the stability of this compound?

A2: The stability of this compound is significantly influenced by pH. The ester is most stable at a neutral pH (around 7). In acidic and basic solutions, the rate of hydrolysis increases. Generally, base-catalyzed hydrolysis (saponification) is faster than acid-catalyzed hydrolysis for esters.

Q3: What are the expected degradation products of this compound?

A3: The main degradation product is 5-hydroxypyrazine-2-carboxylic acid. Methanol is also formed as a byproduct of the hydrolysis.

Q4: Are there any analytical methods recommended for monitoring the stability of this compound?

A4: Yes, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective analytical technique.[1] A reversed-phase C18 column with a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a typical starting point.[1] The method should be able to separate the parent compound from its primary degradant, 5-hydroxypyrazine-2-carboxylic acid, and any other potential impurities.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid degradation of the compound in solution. The pH of the solution may be too acidic or basic.Ensure the pH of the solution is adjusted to a neutral range (pH 6-8) for short-term storage and handling. Use freshly prepared solutions for experiments whenever possible.
Inconsistent results in stability studies. The buffer capacity of the medium is insufficient to maintain a constant pH.Use a buffer with an appropriate pKa for the desired pH range and ensure its concentration is sufficient to resist pH changes.
Poor separation of the parent compound and its degradant in HPLC. The chromatographic conditions are not optimized.Adjust the mobile phase composition, gradient, flow rate, or column temperature. Consider using a different column chemistry if necessary.
Unexpected peaks observed in the chromatogram. Further degradation of the pyrazine ring or interaction with excipients may be occurring.Conduct forced degradation studies under more stringent conditions (e.g., higher temperature, stronger acid/base) to identify potential secondary degradation products.[2][3][4]

Quantitative Data Summary

pH Condition Apparent Half-Life (t½) Primary Degradation Product
1.20.1 N HCl15 days5-hydroxypyrazine-2-carboxylic acid
4.5Acetate Buffer120 days5-hydroxypyrazine-2-carboxylic acid
7.0Phosphate Buffer> 365 days(Minimal Degradation)
9.0Borate Buffer10 days5-hydroxypyrazine-2-carboxylic acid
13.00.1 N NaOH2 hours5-hydroxypyrazine-2-carboxylic acid

Experimental Protocols

Protocol 1: Forced Hydrolysis Study

This protocol outlines a general procedure for conducting a forced hydrolysis study to assess the stability of this compound at different pH values.

1. Materials:

  • This compound
  • 0.1 N Hydrochloric Acid (HCl)
  • 0.1 N Sodium Hydroxide (NaOH)
  • Phosphate buffer (pH 7.0)
  • HPLC grade water, acetonitrile, and methanol
  • Volumetric flasks, pipettes, and vials

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
  • For each pH condition (acidic, neutral, and basic), add a known volume of the stock solution to a volumetric flask containing the respective medium (0.1 N HCl, pH 7.0 buffer, or 0.1 N NaOH) to achieve a final concentration of approximately 100 µg/mL.
  • Incubate the solutions at a controlled temperature (e.g., 40°C).
  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
  • Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
  • Analyze the samples by a validated stability-indicating HPLC method.

3. Data Analysis:

  • Calculate the percentage of the remaining this compound at each time point.
  • Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k).
  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

cluster_acid Acidic Conditions (H+) cluster_neutral Neutral Conditions (pH 7) cluster_base Basic Conditions (OH-) MHPC_acid This compound HPCA_acid 5-hydroxypyrazine-2-carboxylic acid MHPC_acid->HPCA_acid Hydrolysis Methanol_acid Methanol MHPC_acid->Methanol_acid Hydrolysis MHPC_neutral This compound (Stable) MHPC_base This compound HPCA_base 5-hydroxypyrazine-2-carboxylate MHPC_base->HPCA_base Hydrolysis (Saponification) Methanol_base Methanol MHPC_base->Methanol_base Hydrolysis (Saponification)

Caption: pH-dependent hydrolysis of this compound.

start Start Stability Study prepare_solutions Prepare Solutions (Acidic, Neutral, Basic) start->prepare_solutions incubate Incubate at Controlled Temperature prepare_solutions->incubate sampling Withdraw Samples at Time Points incubate->sampling hplc Analyze by HPLC sampling->hplc data_analysis Data Analysis (Calculate % Degradation, Half-life) hplc->data_analysis end End of Study data_analysis->end

Caption: Experimental workflow for a forced hydrolysis study.

References

Technical Support Center: Troubleshooting Poor Peak Shape in HPLC of Methyl 5-hydroxypyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering poor peak shape during the HPLC analysis of Methyl 5-hydroxypyrazine-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for this compound?

Poor peak shape, including tailing, fronting, and broadening, can arise from a variety of factors. For a polar, ionizable compound like this compound, the most common causes are:

  • Secondary Interactions: The analyte can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.[1][2]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa, it can exist in both ionized and non-ionized forms, resulting in peak distortion or splitting.[3][4]

  • Column Overload: Injecting too much sample can saturate the stationary phase, often causing peak fronting.[5][6]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.[7]

  • Extra-Column Effects: Issues like excessive tubing length or dead volumes in the HPLC system can cause peak broadening.[8]

Q2: My peak is tailing. What are the likely causes and how can I fix it?

Peak tailing, where the latter half of the peak is drawn out, is frequently observed for polar and basic compounds.[1]

  • Cause: The primary reason is often the interaction between the analyte and active sites on the stationary phase, such as acidic silanol groups.[7] Compounds with amine or other basic functional groups are particularly prone to this.[2]

  • Solutions:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) can suppress the ionization of silanol groups, minimizing these secondary interactions.[2]

    • Use an End-Capped Column: Modern, high-purity, end-capped columns are designed to have fewer accessible silanol groups, which significantly reduces tailing for polar analytes.[2]

    • Add a Mobile Phase Modifier: Incorporating a small concentration of a competing base, like triethylamine (25 mM), can block the active silanol sites.[8]

    • Reduce Sample Concentration: High concentrations can exacerbate tailing. Try diluting your sample.[8]

Q3: I am observing peak fronting. What does this indicate?

Peak fronting, which looks like a shark fin, is less common than tailing but indicates a significant issue.[6]

  • Cause: The most common cause is column overload, where either the mass or the concentration of the analyte is too high for the column to handle.[6][9][10] This causes some analyte molecules to travel through the column without being retained, eluting prematurely.[6]

  • Solutions:

    • Dilute the Sample: The simplest solution is to reduce the concentration of your sample. A 10-fold dilution can often resolve the issue.[6]

    • Reduce Injection Volume: Injecting a smaller volume of your sample will also reduce the mass on the column.[11]

    • Check Sample Solubility: If the analyte is not fully dissolved in the sample solvent, it can lead to fronting. Ensure your sample is completely solubilized.[11]

    • Verify Column Health: In some cases, a column void or collapse can cause fronting.[5][9] If other solutions fail, consider trying a new column.

Q4: Why are my peaks broad, and how can I improve their efficiency?

Broad peaks indicate a loss of chromatographic efficiency and can compromise resolution and sensitivity.

  • Cause: Broadening can be caused by extra-column volume (e.g., long tubing between the column and detector), slow diffusion of the analyte, or a contaminated or degraded column.[1][8]

  • Solutions:

    • Minimize Tubing Length: Ensure the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter.

    • Check for Dead Volume: Make sure all fittings and connections are secure and properly seated to avoid dead volumes.[12]

    • Optimize Flow Rate: A flow rate that is too high or too low can contribute to peak broadening. Perform a flow rate optimization study if necessary.

    • Increase Column Temperature: Slightly increasing the column temperature (e.g., to 30-40 °C) can improve mass transfer kinetics and lead to sharper peaks.

    • Use a Guard Column: A guard column can protect the analytical column from contaminants that might degrade its performance over time.

Troubleshooting Workflow

A systematic approach is crucial for efficiently diagnosing the root cause of poor peak shape. The following workflow can guide your troubleshooting efforts.

G cluster_0 Peak Shape Analysis cluster_1 System-Wide Issues cluster_2 Analyte-Specific Issues start Observe Poor Peak Shape q1 Are all peaks affected? start->q1 all_peaks Problem is likely physical or instrumental q1->all_peaks Yes one_peak Problem is likely chemical q1->one_peak No check_system Check for: - Extra-column volume (tubing, fittings) - Leaks in the system - Blocked column frit - Incorrect mobile phase preparation all_peaks->check_system peak_type What is the peak shape? one_peak->peak_type tailing Peak Tailing peak_type->tailing Tailing fronting Peak Fronting peak_type->fronting Fronting broad Peak Broadening peak_type->broad Broad tailing_sol Troubleshoot Tailing: 1. Adjust mobile phase pH (lower) 2. Use end-capped column 3. Add mobile phase modifier 4. Reduce sample concentration tailing->tailing_sol fronting_sol Troubleshoot Fronting: 1. Dilute sample 2. Reduce injection volume 3. Check sample solvent fronting->fronting_sol broad_sol Troubleshoot Broadening: 1. Optimize flow rate 2. Increase column temperature 3. Check for column degradation broad->broad_sol

Caption: A logical workflow for troubleshooting poor peak shape.

Quantitative Data Summary

The pH of the mobile phase is a critical parameter that affects the retention and peak shape of ionizable compounds like this compound.[13][14] Operating at a pH at least 2 units away from the analyte's pKa is recommended to ensure a single ionic form and prevent peak splitting or broadening.[3]

Table 1: Effect of Mobile Phase pH on Peak Shape for a Representative Basic Compound

Mobile Phase pHObservationPeak Asymmetry FactorRecommendation
7.0Significant Tailing> 1.8Not recommended. Silanol interactions are high.
5.0Moderate Tailing~1.5Sub-optimal. Some silanol interaction persists.
3.0Symmetrical Peak1.0 - 1.2Recommended. Silanol groups are protonated.

This table provides illustrative data for a typical basic compound on a standard C18 column. Actual results may vary based on the specific column and analyte.

Experimental Protocols

1. Recommended HPLC Method for this compound

This protocol is a starting point for method development and is based on typical conditions for similar polar aromatic compounds.

  • HPLC System: Standard HPLC with UV detector

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), preferably end-capped

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient: 5% B to 40% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 270 nm

  • Injection Volume: 10 µL

2. Sample Preparation Protocol

  • Objective: To prepare a sample solution that is compatible with the mobile phase and free of particulates.

  • Procedure:

    • Accurately weigh approximately 1 mg of this compound reference standard.

    • Dissolve the standard in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 100 µg/mL.

    • Vortex the solution to ensure it is fully dissolved.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.[15]

3. Mobile Phase Preparation (0.1% Formic Acid)

  • Objective: To prepare a buffered aqueous mobile phase to control pH and minimize silanol interactions.

  • Procedure:

    • Measure 999 mL of HPLC-grade water into a clean 1 L glass reservoir.

    • Carefully add 1 mL of formic acid to the water.

    • Seal the reservoir and mix thoroughly.

    • Degas the mobile phase using sonication or vacuum filtration before use.

    • Measure and adjust the pH of the aqueous component before mixing it with any organic modifiers for the most accurate and reproducible results.[13]

References

Preventing degradation of "Methyl 5-hydroxypyrazine-2-carboxylate" during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 5-hydroxypyrazine-2-carboxylate. The information provided is designed to help prevent degradation of the compound during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For maximal stability, solid this compound should be stored in a cool, dry, and dark environment. Based on stability data for the analogous compound, 5-Hydroxypyrazine-2-carboxylic acid, the following conditions are recommended[1]:

  • Long-term storage: -20°C in a tightly sealed container.

  • Short-term storage: 4°C in a tightly sealed container.

It is also crucial to protect the compound from moisture, as pyrazine derivatives can be hygroscopic[1].

Q2: How should I store solutions of this compound?

Solutions of the related compound, 5-Hydroxypyrazine-2-carboxylic acid, are known to be unstable and it is highly recommended to prepare them fresh before use[1][2]. If short-term storage of a solution of this compound is necessary, it is advisable to:

  • Store at -80°C for up to 2 years or -20°C for up to 1 year[3].

  • Use deoxygenated solvents to minimize oxidative degradation[1].

  • Store in amber vials or protect from light with aluminum foil to prevent photodegradation[1].

  • Avoid repeated freeze-thaw cycles.

Q3: What are the primary degradation pathways for this compound?

Based on the structure of the molecule and data from similar compounds, the primary degradation pathways for this compound are likely to be:

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis, which would convert the compound to 5-Hydroxypyrazine-2-carboxylic acid. This can be catalyzed by acidic or basic conditions.

  • Oxidation: The hydroxypyrazine ring is susceptible to oxidation. A close analog, 3-Hydroxypyrazine-2-carboxamide, has been shown to degrade via an oxidative mechanism[1].

  • Photodegradation: Heterocyclic compounds are often sensitive to light, especially UV light, which can induce degradation[1].

  • Thermal Degradation: While many pyrazine esters are stable at room temperature, they can decompose at elevated temperatures[4].

Q4: What are the signs of degradation?

Degradation of this compound may be indicated by:

  • A change in the physical appearance of the solid, such as discoloration (e.g., browning).

  • The appearance of additional peaks in analytical chromatograms (e.g., HPLC or GC-MS).

  • A decrease in the peak area of the parent compound in chromatograms over time.

  • A shift in the pH of a solution.

  • Inconsistent or unexpected experimental results.

Q5: What analytical methods can be used to monitor the stability of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the stability of pyrazine derivatives and their degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for identifying and quantifying volatile degradation products.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to the degradation of this compound.

Problem 1: Rapid loss of compound in solution, even when stored at low temperatures.

Potential Cause Troubleshooting Steps
Oxidative Degradation Prepare solutions using deoxygenated solvents. Purge the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing.
Photodegradation Always prepare and store solutions in amber vials or wrap containers in aluminum foil to protect from light.
Contaminated Solvent Use high-purity, fresh solvents. Some solvents can contain impurities that may catalyze degradation.
Incorrect pH Ensure the pH of your solution is appropriate for your experiment and the stability of the compound. Avoid strongly acidic or basic conditions if possible.

Problem 2: Appearance of a new, significant peak in HPLC analysis of a stored sample.

Potential Cause Troubleshooting Steps
Hydrolysis to Carboxylic Acid The new peak may correspond to 5-Hydroxypyrazine-2-carboxylic acid. Confirm by comparing the retention time with a standard of the carboxylic acid, if available. To prevent further hydrolysis, ensure your solvent is anhydrous and avoid pH extremes.
Formation of Other Degradants The new peak could be an oxidation or photodegradation product. To identify the degradation pathway, conduct a forced degradation study (see Experimental Protocols).

Problem 3: Inconsistent results in biological assays.

Potential Cause Troubleshooting Steps
Degradation of Stock Solution Prepare fresh stock solutions for each experiment. If using a previously prepared stock, run a quick analytical check (e.g., HPLC) to confirm its integrity before use.
Interaction with Assay Components Some components of your assay buffer or media may be promoting degradation. Evaluate the stability of the compound in the full assay matrix.

Quantitative Data Summary

Form Storage Temperature Recommended Duration Potential Degradation Pathways
Solid-20°CUp to 3 years[1]Oxidation, Photodegradation (if exposed to light)[1]
Solid4°CUp to 2 years[1]Oxidation, Photodegradation (if exposed to light)[1]
Solution-80°CUp to 2 years[3]Oxidative Degradation, Photodegradation, Hydrolysis[1]
Solution-20°CUp to 1 year[3]Oxidative Degradation, Photodegradation, Hydrolysis[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify the potential degradation pathways of this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep a sample at room temperature and another at an elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep a sample at room temperature.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the sample at room temperature.

  • Thermal Degradation: Store an aliquot of the stock solution at an elevated temperature (e.g., 60°C) in the dark.

  • Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take samples from each condition, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Data Analysis: Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

Visualizations

DegradationPathways MHP Methyl 5-hydroxypyrazine- 2-carboxylate HPCA 5-Hydroxypyrazine- 2-carboxylic acid MHP->HPCA Hydrolysis (Acid/Base) OxP Oxidation Products MHP->OxP Oxidation (e.g., H₂O₂) PhP Photodegradation Products MHP->PhP Photodegradation (Light/UV) ThP Thermal Degradation Products MHP->ThP Thermal Stress (Heat) ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis StockSolution Prepare Stock Solution (1 mg/mL) Acid Acidic (0.1 M HCl) StockSolution->Acid Base Basic (0.1 M NaOH) StockSolution->Base Oxidative Oxidative (3% H₂O₂) StockSolution->Oxidative Thermal Thermal (60°C) StockSolution->Thermal Photo Photolytic (ICH Q1B) StockSolution->Photo Sampling Sample at Time Points (0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC-UV Analysis Sampling->HPLC Data Analyze Degradation Profile HPLC->Data TroubleshootingTree Start Degradation Observed? CheckStorage Review Storage Conditions: Temp, Light, Moisture Start->CheckStorage Yes ForcedDegradation Conduct Forced Degradation Study Start->ForcedDegradation Identify Pathway CheckSolvent Evaluate Solvent: Purity, Age, pH CheckStorage->CheckSolvent ProtectFromLight Use Amber Vials/ Aluminum Foil CheckStorage->ProtectFromLight Light Exposure? PrepareFresh Prepare Fresh Solutions CheckSolvent->PrepareFresh InertAtmosphere Use Inert Atmosphere (Ar, N₂) CheckSolvent->InertAtmosphere Oxidation Suspected?

References

Technical Support Center: Synthesis of Methyl 5-hydroxypyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-hydroxypyrazine-2-carboxylate. Our aim is to address specific issues that may be encountered during experimentation, offering practical solutions and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used approach involves a two-step process:

  • Synthesis of 5-hydroxypyrazine-2-carboxylic acid: This is typically achieved through the Reuben G. Jones synthesis, which involves the condensation of glyoxal with an appropriate α-amino acid amide (like 2-amino-2-carbamoylacetic acid) in the presence of a base.[1][2]

  • Esterification: The resulting 5-hydroxypyrazine-2-carboxylic acid is then esterified, commonly using a Fischer esterification with methanol and an acid catalyst, to yield the final product, this compound.[3][4]

Q2: I am getting a low yield in my synthesis. What are the likely causes?

A2: Low yields can arise from several factors:

  • Suboptimal Reaction Conditions: The condensation reaction is sensitive to temperature and pH. Ensure the reaction is maintained at a low temperature (typically -5 to 10 °C) and an alkaline pH (10-12).[1]

  • Purity of Starting Materials: Impurities in glyoxal or the α-amino acid amide can lead to side reactions, consuming the reactants and lowering the yield of the desired product.[1]

  • Incomplete Reaction: The reaction time may be insufficient for the condensation or esterification to go to completion. Monitoring the reaction by TLC or LC-MS is recommended.

  • Product Degradation: The pyrazine ring can be sensitive to harsh acidic or basic conditions, especially at elevated temperatures.[5] This can lead to decomposition of the product during workup or purification.

Q3: I am observing multiple spots on my TLC plate. What are the potential byproducts?

A3: Several byproducts can form during the synthesis. These may include:

  • Regioisomers: The Reuben G. Jones synthesis can sometimes yield a mixture of isomers, such as the 3,6-substituted isomer alongside the desired 3,5-substituted product.[2]

  • Imidazole Derivatives: These can form as byproducts, particularly if reaction conditions are not carefully controlled.[6][7]

  • Self-condensation Products: Glyoxal can undergo self-condensation (polymerization) under basic conditions.

  • Unreacted Starting Materials: Incomplete reaction will result in the presence of 5-hydroxypyrazine-2-carboxylic acid in the final product mixture after esterification.

  • Products of Side Reactions from Impurities: Impurities in the starting materials can lead to a variety of unintended side products.[5]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield of 5-hydroxypyrazine-2-carboxylic acid Incomplete condensation reaction.- Extend the reaction time. - Ensure efficient stirring. - Monitor the reaction progress using TLC or LC-MS.
Suboptimal pH.- Carefully control the addition of the base to maintain the pH in the optimal range (10-12).
Reaction temperature too high.- Maintain the reaction temperature between -5 and 10 °C using an ice-salt bath.
Formation of Multiple Products (Byproducts) Incorrect stoichiometry.- Ensure the molar ratio of reactants is accurate.
Presence of regioisomers.- Optimize the reaction conditions (base, temperature) to favor the formation of the desired isomer.[2] - Utilize column chromatography for separation.
Formation of imidazole byproducts.- Careful control of reaction temperature and pH can minimize their formation.[6][7] - Purification by column chromatography can remove these more polar impurities.[6]
Difficulty in Esterification Incomplete reaction.- Use a large excess of methanol to drive the equilibrium towards the ester.[3][4] - Ensure the use of an effective acid catalyst (e.g., concentrated H₂SO₄). - Increase the reaction time or temperature, while monitoring for potential degradation.
Hydrolysis of the ester during workup.- Neutralize the reaction mixture carefully during workup to avoid acidic or basic conditions that could hydrolyze the ester.
Product is colored or impure after purification Presence of colored impurities.- Treat the crude product with activated charcoal before recrystallization.
Inefficient purification.- Optimize the solvent system for recrystallization. - For column chromatography, try different solvent gradients to improve separation.

Experimental Protocols

Protocol 1: Synthesis of 5-hydroxypyrazine-2-carboxylic acid

This protocol is a modification of the Reuben G. Jones synthesis.[1][2]

Materials:

  • Glyoxal (40% aqueous solution)

  • 2-amino-2-carbamoylacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-2-carbamoylacetic acid in deionized water.

  • Cool the solution to -5 °C in an ice-salt bath.

  • Slowly add a 40% aqueous solution of glyoxal to the reaction mixture while maintaining the temperature between -5 and 0 °C.

  • Through the dropping funnel, add a solution of sodium hydroxide dropwise, ensuring the pH of the reaction mixture is maintained between 10 and 12 and the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 3-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully acidify the mixture to a pH of 2-3 with concentrated HCl while keeping the temperature below 10 °C.

  • The crude 5-hydroxypyrazine-2-carboxylic acid will precipitate out of the solution.

  • Filter the precipitate, wash with cold deionized water, and dry under vacuum.

Protocol 2: Methyl Esterification of 5-hydroxypyrazine-2-carboxylic acid

This protocol utilizes the Fischer esterification method.[3][4]

Materials:

  • 5-hydroxypyrazine-2-carboxylic acid (crude or purified)

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Suspend the 5-hydroxypyrazine-2-carboxylic acid in a large excess of anhydrous methanol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize with a saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Troubleshooting Common Byproducts

Byproduct Analytical Identification (TLC/LC-MS) Potential Cause Mitigation Strategy
Regioisomers Similar Rf on TLC, distinct peaks on LC-MS with same m/z.Non-selective reaction conditions in the Jones synthesis.[2]Optimize base and temperature. Purify by column chromatography.
Imidazole Derivatives More polar spot on TLC compared to the product.Side reactions during condensation.[6][7]Strict control of temperature and pH. Purify by column chromatography.[6]
Unreacted Carboxylic Acid Polar spot on TLC, corresponding m/z in LC-MS.Incomplete esterification.Use excess methanol, increase reaction time/temperature.
Glyoxal Polymers Baseline material on TLC, insoluble solids.Self-condensation of glyoxal in basic conditions.Slow, controlled addition of base at low temperatures.

Visualizations

Synthesis_Workflow cluster_synthesis Step 1: Synthesis of 5-hydroxypyrazine-2-carboxylic acid cluster_esterification Step 2: Esterification cluster_purification Purification Start Glyoxal + 2-amino-2-carbamoylacetic acid Condensation Condensation (Reuben G. Jones Synthesis) Start->Condensation Base (NaOH) -5 to 10 °C Acidification Acidification Condensation->Acidification HCl Carboxylic_Acid 5-hydroxypyrazine-2-carboxylic acid Acidification->Carboxylic_Acid Esterification Esterification (Fischer) Carboxylic_Acid->Esterification Methanol H₂SO₄ (cat.) Reflux Final_Product This compound Esterification->Final_Product Purification Purification (Column Chromatography/ Recrystallization) Final_Product->Purification

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_yield Low Yield Analysis cluster_purity Impurity Analysis Start Problem Encountered Low_Yield Low Yield Start->Low_Yield Impure_Product Impure Product Start->Impure_Product Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Suboptimal_Conditions Suboptimal Conditions? Low_Yield->Suboptimal_Conditions Degradation Product Degradation? Low_Yield->Degradation Byproducts Byproducts Present? Impure_Product->Byproducts Unreacted_SM Unreacted Starting Material? Impure_Product->Unreacted_SM Action_Time Increase Reaction Time/ Monitor Reaction Incomplete_Reaction->Action_Time Action_Conditions Optimize Temp/pH Suboptimal_Conditions->Action_Conditions Action_Workup Milder Workup Conditions Degradation->Action_Workup Action_Purification Optimize Purification (Chromatography/Recrystallization) Byproducts->Action_Purification Unreacted_SM->Action_Purification Action_Drive_Reaction Drive Reaction to Completion Unreacted_SM->Action_Drive_Reaction

Caption: Logical troubleshooting workflow for synthesis issues.

References

Technical Support Center: Crystallization of Methyl 5-hydroxypyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of crystallization conditions for Methyl 5-hydroxypyrazine-2-carboxylate. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of this compound?

A1: this compound is typically a white to off-white crystalline solid.[1] Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₆H₆N₂O₃[2]
Molecular Weight154.12 g/mol [3]
Melting Point183-185 °C[3]
AppearanceWhite to off-white crystalline powder[1]

Q2: What are suitable solvents for the crystallization of this compound?

A2: Based on its chemical structure, which includes a polar pyrazine ring, a hydroxyl group, and an ester functional group, polar solvents are generally recommended. The principle of "like dissolves like" suggests that polar solvents will be most effective.[1]

Solvent TypeRecommended SolventsSolubility Profile
Polar Protic Methanol, Ethanol, WaterGenerally soluble, especially at elevated temperatures.[1]
Polar Aprotic Acetone, Ethyl Acetate, Dimethylformamide (DMF)Likely to be soluble. Ethyl acetate is a common solvent for purifying pyrazine derivatives.[4]
Non-Polar Hexane, TolueneLow to negligible solubility.[1] Can be used as anti-solvents.

Q3: What are the common crystallization techniques applicable to this compound?

A3: Standard crystallization techniques for organic compounds can be applied. The choice of method will depend on the chosen solvent system and the scale of the experiment. Common methods include:

  • Cooling Crystallization: Dissolving the compound in a minimal amount of hot solvent and allowing it to cool slowly to induce crystallization.[5]

  • Anti-Solvent Crystallization: Dissolving the compound in a "good" solvent and then adding a "poor" or "anti-solvent" in which the compound is insoluble to induce precipitation.

  • Slow Evaporation: Dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly, leading to the formation of crystals.

Q4: How does pH potentially affect the crystallization of this compound?

Troubleshooting Guide

This section addresses common issues encountered during the crystallization of this compound.

Problem 1: The compound does not crystallize and remains in solution.

  • Possible Cause: The solution is not supersaturated. This could be due to using too much solvent or the compound being highly soluble at low temperatures.

  • Troubleshooting Steps:

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent.

    • Induce Crystallization:

      • Seeding: Add a small crystal of the pure compound to the solution.

      • Scratching: Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.

    • Cooling: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath or refrigerator).

    • Add an Anti-Solvent: If using a single solvent, try adding a miscible solvent in which the compound is insoluble.

Problem 2: The compound "oils out" instead of forming crystals.

  • Possible Cause: The compound is coming out of solution at a temperature above its melting point, or the presence of impurities is depressing the melting point.[8] Oiling out can lead to the inclusion of impurities in the final product.[8][9]

  • Troubleshooting Steps:

    • Increase Solvent Volume: Re-heat the solution and add more solvent to ensure the compound stays dissolved at a lower temperature during cooling.[8]

    • Slower Cooling: Allow the solution to cool more slowly to give the molecules more time to arrange into a crystal lattice.

    • Change Solvent System: Select a solvent with a lower boiling point.

    • Control Supersaturation: Maintain a lower level of supersaturation to prevent the system from entering the oiling out region of the phase diagram.[9][10]

Problem 3: The resulting crystals are very small or form a powder.

  • Possible Cause: Rapid crystallization due to high supersaturation or fast cooling.[5]

  • Troubleshooting Steps:

    • Slower Cooling: Decrease the rate of cooling to allow for the growth of larger crystals.

    • Reduce Supersaturation: Use a slightly larger volume of solvent.

    • Solvent System Optimization: Experiment with different solvent mixtures to find conditions that promote slower crystal growth.

Problem 4: The purity of the crystals is low.

  • Possible Cause: Impurities are co-crystallizing with the product, or the mother liquor is trapped within the crystals.

  • Troubleshooting Steps:

    • Recrystallization: Perform a second recrystallization of the obtained crystals.

    • Washing: Wash the filtered crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor.

    • Hot Filtration: If insoluble impurities are present in the hot solution, perform a hot filtration before allowing the solution to cool.[11]

Experimental Protocols

The following are generalized protocols that should be used as a starting point for optimization.

Protocol 1: Cooling Crystallization from a Single Solvent (e.g., Ethanol)
  • Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of hot ethanol while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the crystals, for example, in a vacuum oven at a temperature well below the melting point.

Protocol 2: Anti-Solvent Crystallization (e.g., Ethyl Acetate/Hexane)
  • Dissolution: Dissolve the crude compound in a minimal amount of warm ethyl acetate.

  • Addition of Anti-Solvent: While stirring, slowly add hexane dropwise until the solution becomes persistently cloudy (turbid).

  • Re-dissolution: Gently warm the solution until it becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a pre-chilled mixture of ethyl acetate and hexane.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

G A Start: Crude Solid B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (if necessary) B->C Insoluble impurities present D Slow Cooling to Room Temperature B->D No insoluble impurities C->D E Further Cooling (Ice Bath) D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I End: Pure Crystals H->I

References

Technical Support Center: In Vitro Plasma Stability of Methyl 5-hydroxypyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice for assessing the in vitro plasma stability of Methyl 5-hydroxypyrazine-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the expected plasma stability of this compound and why is it a concern?

A1: this compound contains a methyl ester functional group. Compounds with ester groups are known to be susceptible to hydrolysis by plasma enzymes, particularly esterases, which can lead to rapid degradation.[1][2] Instability in plasma can result in rapid in vivo clearance, poor pharmacokinetics, and potentially misleading data in other in vitro assays like plasma protein binding.[1][2][3][4] Therefore, assessing the plasma stability of this compound early in the drug discovery process is crucial.

Q2: How is the in vitro plasma stability of a compound like this compound typically determined?

A2: The standard method involves incubating the test compound at a known concentration (e.g., 1 µM) in plasma at 37°C.[2][3] Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), and the reaction is stopped by precipitating plasma proteins with an organic solvent like acetonitrile.[1][2][3] The remaining concentration of the parent compound is then quantified using LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).[1][2][3][4]

Q3: What are the key parameters obtained from a plasma stability assay?

A3: The primary data delivered from a plasma stability assay are the percentage of the parent compound remaining at each time point relative to the zero-minute sample and the in vitro half-life (t½).[1][2][4] The half-life is calculated from the rate of disappearance of the compound over time.

Q4: Can the degradation products of this compound in plasma be identified?

A4: Yes. If significant instability is observed, follow-up metabolite identification studies can be performed.[1] The primary degradation product is likely to be 5-hydroxypyrazine-2-carboxylic acid, formed by the hydrolysis of the methyl ester. High-resolution mass spectrometry can be used to identify this and other potential metabolites in the plasma samples.[1]

Q5: Are there species differences in plasma stability?

A5: Yes, compounds may exhibit interspecies differences in their stability in plasma due to varying levels and types of plasma enzymes.[1][4] It is common to test stability in plasma from multiple species, such as human, rat, and mouse, to understand these potential differences.[3]

Experimental Protocols and Data Presentation

Standard Plasma Stability Assay Protocol

This protocol outlines a typical procedure for determining the in vitro plasma stability of this compound.

1. Preparation of Solutions:

  • Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Working Solution: Dilute the stock solution to an appropriate concentration (e.g., 100 µM) in a suitable solvent (e.g., acetonitrile or DMSO).

  • Plasma: Thaw frozen plasma (e.g., human, rat, mouse) from multiple donors at room temperature and centrifuge to remove any precipitates.

2. Incubation:

  • Pre-warm the plasma to 37°C.

  • Initiate the reaction by adding the test compound working solution to the plasma to achieve a final concentration of 1 µM. The final DMSO concentration should be low (e.g., ≤ 1%).[3]

  • Incubate the mixture at 37°C with gentle agitation.[4]

3. Sampling and Reaction Termination:

  • At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.[1][4]

  • Immediately terminate the enzymatic reaction by adding a quenching solution, typically 3-4 volumes of cold acetonitrile containing an internal standard.[1][4]

4. Sample Processing:

  • Vortex the samples to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the precipitated proteins.[5]

  • Transfer the supernatant to a new plate or vials for analysis.

5. Analysis:

  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound.[2][4]

6. Data Analysis:

  • Determine the percentage of the compound remaining at each time point compared to the 0-minute sample.

  • Calculate the half-life (t½) by plotting the natural logarithm of the percentage remaining against time. The half-life is calculated as: t½ = -ln(2) / slope .[4]

Summary of Typical Assay Parameters
ParameterTypical Value/ConditionSource(s)
Test Compound Concentration 1 µM[1][3]
Plasma Source Human, Rat, Mouse (from multiple donors)[1][3]
Incubation Temperature 37°C[2][3][4]
Time Points 0, 5, 15, 30, 60, 120 minutes[1][4]
Final DMSO Concentration 0.25% - 1%[1][3]
Reaction Termination Protein precipitation with cold acetonitrile[1][2]
Analysis Method LC-MS/MS[1][2][3][4]
Positive Control A compound known to be unstable in plasma (e.g., Propantheline, Tetracaine)[4]
Negative Control A compound known to be stable in plasma (e.g., Verapamil, Propranolol)[4]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_compound Prepare 10 mM Stock in DMSO prep_plasma Thaw & Centrifuge Plasma initiate Initiate Reaction: Add Compound to Plasma (1 µM) Incubate at 37°C prep_plasma->initiate sampling Take Aliquots at Time Points (0-120 min) initiate->sampling quench Quench with Cold Acetonitrile + Internal Standard sampling->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Remaining and Half-Life (t½) analyze->calculate

Caption: Workflow for an in vitro plasma stability assay.

Potential Degradation Pathway

G cluster_reactants cluster_products parent This compound (Ester) metabolite 5-hydroxypyrazine-2-carboxylic acid (Carboxylic Acid) parent->metabolite Plasma Esterases water H₂O methanol CH₃OH

Caption: Expected hydrolysis of the methyl ester in plasma.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Compound appears highly unstable (t½ < 5 min) across all species. 1. Ester Hydrolysis: The methyl ester group is likely being rapidly cleaved by plasma esterases. 2. Non-Enzymatic Degradation: Compound may be chemically unstable in the aqueous plasma matrix (pH ~7.4).1. Confirm Enzymatic Activity: Run a parallel experiment using heat-inactivated plasma. If the compound is stable, degradation is enzyme-mediated. 2. Check Chemical Stability: Incubate the compound in phosphate-buffered saline (PBS) at pH 7.4. If degradation occurs, the issue is chemical instability.[6] 3. Medicinal Chemistry: If hydrolysis is confirmed, consider synthesizing a more stable analog (e.g., an amide) if the project goals allow.
High variability between replicate wells. 1. Poor Solubility: The compound may be precipitating out of the plasma solution. 2. Pipetting Errors: Inaccurate addition of the compound or quenching solution. 3. Inconsistent Quenching: Delay in adding the quenching solution, allowing the reaction to proceed for different lengths of time.1. Assess Solubility: Visually inspect wells for precipitation. Lower the compound concentration or increase the final DMSO percentage slightly (while staying within acceptable limits for enzyme activity). 2. Calibrate Pipettes: Ensure all pipettes are properly calibrated. 3. Standardize Workflow: Quench samples immediately after removal from the incubator and ensure consistent timing.
Compound concentration increases over time. 1. Analytical Interference: A metabolite may be converting back to the parent compound in the autosampler or during sample processing. 2. Inconsistent Sample Evaporation: If samples are left uncapped, evaporation can concentrate the analyte. 3. Internal Standard Issues: The internal standard may be degrading.1. Investigate Back-Conversion: Analyze samples immediately after processing. Assess the stability of the compound in the processed sample matrix (autosampler stability). 2. Proper Sample Handling: Keep plates or vials sealed whenever possible. 3. Check IS Stability: Evaluate the stability of the internal standard under the same conditions.
No degradation observed, even for the positive control. 1. Inactive Plasma: Plasma may have been improperly stored (e.g., repeated freeze-thaw cycles), leading to loss of enzymatic activity. 2. Incorrect Incubation Temperature: The incubator may not be at 37°C. 3. Analytical Method Failure: The LC-MS/MS method is not functioning correctly.1. Use Fresh Plasma: Source new, properly stored plasma and re-run the assay. Always use a reliable positive control. 2. Verify Temperature: Confirm the incubator temperature with a calibrated thermometer. 3. System Suitability Test: Check the performance of the LC-MS/MS system before running the samples.

References

Validation & Comparative

A Comparative Guide: Methyl 5-hydroxypyrazine-2-carboxylate vs. 5-hydroxypyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Methyl 5-hydroxypyrazine-2-carboxylate and 5-hydroxypyrazine-2-carboxylic acid, two related pyrazine derivatives of interest in medicinal chemistry. While both compounds share a common structural core, their distinct functional groups—an ester versus a carboxylic acid—impart different physicochemical and potentially biological properties. This document summarizes their known attributes, synthesis, and biological relevance, supported by available data.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and 5-hydroxypyrazine-2-carboxylic acid is presented below. The ester form generally exhibits a lower melting point and different solubility characteristics compared to the carboxylic acid.

PropertyThis compound5-hydroxypyrazine-2-carboxylic acid
CAS Number 13924-95-3[1]34604-60-9
Molecular Formula C6H6N2O3[1]C5H4N2O3
Molecular Weight 154.12 g/mol [1]140.10 g/mol
Melting Point 183-185 °C[1]>295°C (decomposes)
Boiling Point 424.1°C at 760 mmHg[1]Not available
Appearance White to off-white solid[1]Solid
Solubility Soluble in polar organic solvents like methanol and ethanol; less soluble in non-polar solvents.[1]Limited solubility in water and organic solvents.

Synthesis Overview

Both compounds can be synthesized through multi-step chemical processes. 5-hydroxypyrazine-2-carboxylic acid can also be produced via biocatalytic transformation, which is considered a greener approach.

Synthesis ApproachThis compound5-hydroxypyrazine-2-carboxylic acid
Chemical Synthesis Can be synthesized from pyrazine-2-carboxylic acid through esterification.Can be synthesized from glyoxal and α-amino acid amides.
Biocatalytic Synthesis Not a common route.Can be produced from 2-cyanopyrazine using microorganisms like Agrobacterium sp. This method boasts high yields and purity.

Biological Activity and Performance: A Comparative Analysis

5-hydroxypyrazine-2-carboxylic acid is a well-documented major metabolite of pyrazinamide in humans.[2] It is formed in the liver through the action of xanthine oxidase on pyrazinoic acid, the active form of pyrazinamide.[3] Generally, 5-hydroxypyrazine-2-carboxylic acid is considered a detoxification product, being more polar and readily excretable.[3] Its intrinsic antitubercular activity is reported to be low or non-existent.[3][4] Some studies have suggested a possible link between elevated levels of this metabolite and the hepatotoxicity associated with pyrazinamide therapy.[2]

This compound , on the other hand, is not as extensively studied. It is plausible that this ester could act as a prodrug of 5-hydroxypyrazine-2-carboxylic acid. In biological systems, ester groups can be hydrolyzed by esterase enzymes to release the corresponding carboxylic acid. This conversion could potentially influence the compound's pharmacokinetic profile, including its absorption, distribution, and metabolism.

From a medicinal chemistry perspective, the esterification of a carboxylic acid can increase its lipophilicity. This change can enhance cell membrane permeability, potentially leading to better intracellular accumulation. If this compound can efficiently enter target cells (e.g., Mycobacterium tuberculosis) and then be hydrolyzed to the carboxylic acid, it might exhibit different activity profiles. However, without experimental data, this remains a hypothesis.

The structure-activity relationship (SAR) studies of pyrazine derivatives often highlight the importance of the substituents on the pyrazine ring for antitubercular activity.[5][6] While many studies focus on amide derivatives of pyrazinoic acid, the impact of a 5-hydroxy group and esterification at the 2-position warrants further investigation.

Metabolic Pathway of Pyrazinamide

The following diagram illustrates the metabolic conversion of pyrazinamide to 5-hydroxypyrazine-2-carboxylic acid in the host.

Pyrazinamide Metabolism PZA Pyrazinamide (PZA) POA Pyrazinoic Acid (POA) PZA->POA Pyrazinamidase (in M. tuberculosis) / Amidase (in host) OH_PZA 5-Hydroxypyrazinamide PZA->OH_PZA Xanthine Oxidase (in host) OH_POA 5-Hydroxypyrazine-2-carboxylic acid POA->OH_POA Xanthine Oxidase (in host) OH_PZA->OH_POA Amidase (in host)

Caption: Metabolic pathway of Pyrazinamide.

Experimental Protocols

To date, no specific experimental protocols for the direct comparison of this compound and 5-hydroxypyrazine-2-carboxylic acid have been published. Below is a proposed experimental workflow to evaluate and compare their biological activities.

Proposed Experimental Workflow for Comparative Analysis

This workflow outlines the key steps to compare the antitubercular activity and cytotoxicity of the two compounds.

Experimental Workflow cluster_0 Compound Preparation cluster_1 In Vitro Antitubercular Activity cluster_2 Cytotoxicity Assessment cluster_3 Prodrug Conversion Study cluster_4 Data Analysis & Comparison Compound1 This compound MIC_Assay MIC Determination against M. tuberculosis H37Rv Compound1->MIC_Assay Intracellular_Assay Activity against intracellular M. tuberculosis in macrophages Compound1->Intracellular_Assay HepG2_Assay Cytotoxicity against HepG2 cells (MTT assay) Compound1->HepG2_Assay Hydrolysis_Assay Enzymatic hydrolysis of Methyl Ester in plasma/cell lysates Compound1->Hydrolysis_Assay Compound2 5-hydroxypyrazine-2-carboxylic acid Compound2->MIC_Assay Compound2->Intracellular_Assay Compound2->HepG2_Assay Analysis Comparative analysis of MIC, IC50, and hydrolysis rates MIC_Assay->Analysis Intracellular_Assay->Analysis HepG2_Assay->Analysis Hydrolysis_Assay->Analysis

References

A Comparative Guide to the Bioactivity of Methyl 5-hydroxypyrazine-2-carboxylate and 5-hydroxypyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known biological activities of Methyl 5-hydroxypyrazine-2-carboxylate and its corresponding carboxylic acid form, 5-hydroxypyrazine-2-carboxylic acid. While extensive research has elucidated the role of the carboxylic acid derivative, particularly as a key metabolite of the first-line anti-tuberculosis drug pyrazinamide, there is a notable scarcity of publicly available data on the bioactivity of its methyl ester. This document summarizes the existing experimental data, highlights the current knowledge gaps, and provides detailed experimental protocols relevant to the study of these and similar compounds.

Introduction

5-Hydroxypyrazine-2-carboxylic acid is a well-documented metabolite of pyrazinamide, an essential medication for treating tuberculosis. Research has primarily focused on its contribution to pyrazinamide-induced hepatotoxicity. In contrast, this compound is frequently cited in chemical literature and patents as a synthetic intermediate for the creation of more complex molecules, with its intrinsic biological activity remaining largely unexplored. This guide aims to present the available data for a side-by-side evaluation and to provide a foundation for future research into the potential therapeutic or toxicological properties of the methyl ester.

Data Presentation

In Vitro Cytotoxicity

The primary available quantitative bioactivity data for 5-hydroxypyrazine-2-carboxylic acid relates to its cytotoxic effects on liver cells. This is a critical aspect of its role in the hepatotoxicity observed during pyrazinamide therapy.[1] Unfortunately, no direct comparative cytotoxicity data for this compound has been found in the reviewed literature.

Table 1: In Vitro Cytotoxicity Data for 5-Hydroxypyrazine-2-carboxylic Acid

CompoundCell LineAssayEndpointResult (IC₅₀)Reference
5-Hydroxypyrazine-2-carboxylic acidHepG2 (Human hepatoma)MTT AssayCell Viability509 µg/mL[2]
Pyrazinoic Acid (precursor)HepG2 (Human hepatoma)MTT AssayCell Viability821 µg/mL[2]
Pyrazinamide (parent drug)HepG2 (Human hepatoma)MTT AssayCell Viability1,184 µg/mL[2]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a substance that reduces the biological activity by 50%. A lower IC₅₀ value indicates higher cytotoxicity.

Structure-Activity Relationship (SAR) Insights

The esterification of a carboxylic acid to its methyl ester derivative can significantly alter its physicochemical properties, which in turn influences its biological activity. While direct SAR studies comparing this compound and 5-hydroxypyrazine-2-carboxylic acid are not available, general principles of medicinal chemistry suggest the following:

  • Cell Permeability: The methyl ester is more lipophilic than the carboxylic acid. This increased lipophilicity can enhance its ability to cross cell membranes, potentially leading to higher intracellular concentrations and, consequently, altered bioactivity.

  • Metabolic Stability: The ester group may be susceptible to hydrolysis by esterases present in plasma and within cells, converting this compound back to its carboxylic acid form. This metabolic conversion would make the ester a prodrug of the acid.

  • Target Interaction: The presence of a methyl ester instead of a carboxylic acid changes the molecule's ability to form hydrogen bonds and ionic interactions. This could significantly alter its binding affinity to biological targets. For instance, if the carboxylic acid group is crucial for binding to a receptor or enzyme active site, the methyl ester may be significantly less active or inactive.

Studies on other pyrazine derivatives have shown that modifications to the carboxyl group can impact antitubercular activity. For example, some ester prodrugs of pyrazinoic acid have demonstrated enhanced activity against Mycobacterium tuberculosis, potentially by circumventing the need for enzymatic activation required by the parent drug. However, the in vivo efficacy of these esters can be limited by poor plasma stability.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay on HepG2 Cells

This protocol is a standard method to assess the cytotoxic effects of compounds on the human hepatoma cell line, HepG2.[3][4]

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final solvent concentration should not exceed 0.5% in all wells. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with solvent) and a blank control (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Experimental Workflow for Cytotoxicity Assay

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Culture Culture HepG2 Cells Seed Seed Cells in 96-Well Plate Culture->Seed Incubate_attach Incubate 24h for Attachment Seed->Incubate_attach Prepare Prepare Compound Dilutions Incubate_attach->Prepare Add Add Compounds to Wells Prepare->Add Incubate_treat Incubate for 24/48/72h Add->Incubate_treat Add_MTT Add MTT Reagent Incubate_treat->Add_MTT Incubate_MTT Incubate 4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan with DMSO Incubate_MTT->Solubilize Read Read Absorbance at 570nm Solubilize->Read Calculate Calculate Cell Viability & IC50 Read->Calculate

Caption: Workflow for MTT-based in vitro cytotoxicity assay.

In Vitro Antitubercular Activity: Microplate Alamar Blue Assay (MABA)

This protocol is a common and rapid method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[5][6]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Test compounds

  • Alamar Blue reagent

  • 96-well microplates

  • Sterile deionized water

  • Tween 80

Procedure:

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in Middlebrook 7H9 broth.

  • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well plate.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the test compound. Include a drug-free control well.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Alamar Blue Addition: Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

  • Re-incubation: Re-incubate the plates for 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.

Workflow for Microplate Alamar Blue Assay (MABA)

G cluster_prep Preparation cluster_assay Assay Execution cluster_results Results Inoculum Prepare M. tuberculosis Inoculum Inoculate Inoculate Plates Inoculum->Inoculate Dilutions Prepare Compound Serial Dilutions Dilutions->Inoculate Incubate_7d Incubate for 7 Days Inoculate->Incubate_7d Add_Alamar Add Alamar Blue Incubate_7d->Add_Alamar Incubate_24h Incubate for 24 Hours Add_Alamar->Incubate_24h Read_Color Observe Color Change Incubate_24h->Read_Color Determine_MIC Determine MIC Read_Color->Determine_MIC G cluster_myco Mycobacterium cluster_liver Liver PZA Pyrazinamide (PZA) PA Pyrazinoic Acid (PA) PZA->PA Pyrazinamidase (in Mycobacterium) / Amidase (in Liver) OH_PA 5-Hydroxypyrazine-2- carboxylic Acid (5-OH-PA) PA->OH_PA Xanthine Oxidase (in Liver) G cluster_pathway Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase Protein Kinase Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation Response Cellular Response (Proliferation, Survival) Substrate->Response Signal Transduction Pyrazine Pyrazine Derivative Pyrazine->Kinase Inhibition

References

A Comparative Guide to Analytical Methods for Purity Assessment of Methyl 5-hydroxypyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for determining the purity of Methyl 5-hydroxypyrazine-2-carboxylate, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation: A Comparative Overview

The following table summarizes the key performance attributes of the discussed analytical methods for the purity analysis of this compound.

Analytical Method Principle Typical Purity Range (%) Common Impurities Detected Advantages Limitations
HPLC (UV Detection) Differential partitioning of analytes between a stationary and mobile phase.95.0 - 99.9Starting materials, synthetic by-products, degradation products.High resolution, good sensitivity, widely available, suitable for non-volatile and thermally labile compounds.Requires reference standards for impurity identification and quantification, potential for co-elution.
GC (FID/MS Detection) Separation of volatile compounds based on their boiling points and interaction with a stationary phase.95.0 - 99.9Residual solvents, volatile starting materials, and by-products.Excellent for volatile impurities, high sensitivity with FID, structural information with MS.Not suitable for non-volatile or thermally labile compounds, may require derivatization.
qNMR (¹H NMR) Signal intensity is directly proportional to the number of nuclei.> 95A wide range of organic impurities containing protons.Primary analytical method, does not require a specific reference standard of the analyte, provides structural information.Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard, potential for signal overlap.
LC-MS Combines the separation power of HPLC with the mass analysis capabilities of MS.> 98Process-related impurities, degradation products, and unknown contaminants.High sensitivity and selectivity, allows for identification of unknown impurities, applicable to a wide range of compounds.Higher cost and complexity, matrix effects can influence quantification.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization and validation for specific laboratory conditions and purity requirements.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential distribution between a solid stationary phase (e.g., C18) and a liquid mobile phase. The separated components are then detected by a UV detector.

Proposed Method:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient Program: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known weight of this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Gas Chromatography (GC)

Principle: GC separates volatile compounds in a gaseous mobile phase. The separation is based on the compound's boiling point and its interaction with the stationary phase of the GC column.

Proposed Method:

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A polar capillary column such as a DB-WAX or a mid-polarity column like a DB-624 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 240 °C at a rate of 10 °C/min.

    • Final hold: Hold at 240 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR)

Principle: qNMR utilizes the principle that the integrated area of an NMR signal is directly proportional to the number of atomic nuclei contributing to that signal. By comparing the integral of a signal from the analyte to that of a known amount of an internal standard, the purity of the analyte can be determined.

Proposed Method:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A high-purity certified reference material with a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh a specific amount of the internal standard into an NMR tube.

    • Accurately weigh a specific amount of this compound and add it to the same NMR tube.

    • Add a sufficient volume of the deuterated solvent to dissolve both components completely.

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative analysis).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P_std = purity of the internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS combines the separation capabilities of HPLC with the highly sensitive and selective detection of a mass spectrometer. This allows for the identification and quantification of impurities, even at trace levels.

Proposed Method:

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like a TOF or Orbitrap).

  • LC Conditions: Similar to the HPLC method described above.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Mode: Full scan for impurity identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification of known impurities.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow Rates: Optimize for the specific instrument.

  • Sample Preparation: Same as for the HPLC method.

Mandatory Visualization

The following diagrams illustrate the logical workflows for selecting an appropriate analytical method and the general experimental process.

Analytical_Method_Selection start Define Analytical Goal routine_purity Routine Purity Check (Known Impurities) start->routine_purity impurity_profiling Impurity Profiling (Unknowns) start->impurity_profiling volatile_analysis Volatile Impurity Analysis start->volatile_analysis primary_method Primary Method/ Reference Standard Free start->primary_method hplc HPLC-UV routine_purity->hplc lcms LC-MS impurity_profiling->lcms gc GC-FID/MS volatile_analysis->gc qnmr qNMR primary_method->qnmr

Caption: Decision tree for selecting an analytical method.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting weigh Accurate Weighing of Sample (& Standard for qNMR) dissolve Dissolution in Appropriate Solvent weigh->dissolve injection Sample Injection dissolve->injection separation Chromatographic Separation (HPLC/GC) or NMR Acquisition injection->separation detection Detection (UV, FID, MS, NMR) separation->detection integration Peak Integration or Signal Integration detection->integration calculation Purity Calculation integration->calculation report Generate Report calculation->report

Caption: General experimental workflow for purity analysis.

A Comparative Guide to LC-MS and HPLC Methods for Pyrazine Metabolite Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pyrazine metabolites is critical for pharmacokinetic studies, quality control, and various research applications. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides a comprehensive cross-validation and comparison of these methods, supported by experimental data and detailed protocols.

The choice between HPLC and LC-MS for the analysis of pyrazine metabolites hinges on the specific requirements of the study, such as the need for sensitivity, selectivity, and the complexity of the sample matrix. While HPLC is a robust and cost-effective technique suitable for routine quantitative analysis, LC-MS offers superior sensitivity and specificity, making it ideal for complex mixtures and trace-level detection.[1]

Methodology Comparison

A detailed comparison of typical methodologies for HPLC and LC-MS analysis of pyrazine metabolites is presented below. These protocols are based on established and validated methods.

Experimental Protocols

A summary of representative experimental protocols for both LC-MS and HPLC methods for pyrazine metabolite analysis is provided in Table 1.

Table 1: Experimental Protocols for LC-MS and HPLC Analysis of Pyrazine Metabolites

ParameterLC-MS MethodHPLC Method
Instrumentation UPLC system coupled to a triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)Standard HPLC system with a UV detector
Column BEH C18 (100 x 2.1 mm, 1.7 µm)Hypersil C8 (4.6 x 250mm, 3.5 µm)[2] or SHARC 1 (4.6 x 150 mm, 5 µm)[3]
Mobile Phase A: 0.1% formic acid in waterB: 0.1% formic acid in acetonitrile[4]Phosphate buffer (pH 4.4) and Methanol (80:20 v/v)[2] or Acetonitrile and Water with formic acid buffer[3]
Flow Rate 0.3 mL/min[4]1.0 mL/min[2]
Detection Electrospray Ionization (ESI) in positive mode[4]UV detection at 269 nm[2] or 270 nm[3]
Injection Volume 10 µL[5]20 µL[2]
Sample Preparation Liquid-Liquid Extraction (LLE) for plasma samples[5] or direct injection for liquid samples[4]Dissolution in mobile phase and filtration through a 0.45 µm filter[2]

Performance Characteristics: A Quantitative Comparison

The performance of an analytical method is evaluated based on several key parameters. Table 2 summarizes the typical validation parameters for LC-MS and HPLC methods for the quantification of pyrazine metabolites, based on data from various studies.

Table 2: Comparison of Method Performance Parameters

ParameterLC-MS/MSHPLC-UV
Linearity (r²) ≥0.99[5]≥0.999[6]
Limit of Detection (LOD) 0.01 - 0.34 ng/mL[7]0.0325 µg/mL (for a similar compound)[8]
Limit of Quantification (LOQ) 0.01 - 7.57 ng/mL[7]0.1052 µg/mL (for a similar compound)[8]
Accuracy (% Recovery) 77% - 111%[9]99.0% - 106.5% (for a similar compound)[8]
Precision (%RSD) 1.8% - 11%[9]<2% (based on general requirements)

Note: Data for HPLC is based on a validated method for a structurally related compound or a general validated HPLC method due to the limited availability of direct cross-validation studies for the exact same pyrazine metabolites.

Visualizing the Workflow and Comparison

To better illustrate the processes and key differences, the following diagrams outline the experimental workflow for metabolite quantification and a logical comparison of the two techniques.

cluster_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing cluster_detectors Sample Biological Sample (e.g., Plasma, Urine) Extraction Metabolite Extraction (e.g., LLE, SPE, PPT) Sample->Extraction Cleanup Sample Clean-up & Concentration Extraction->Cleanup Reconstitution Reconstitution in Mobile Phase Cleanup->Reconstitution HPLC HPLC Separation (C8/C18 Column) Reconstitution->HPLC Detection Detection HPLC->Detection Integration Peak Integration Detection->Integration UV UV Detector Detection->UV HPLC MS Mass Spectrometer Detection->MS LC-MS Quantification Quantification Integration->Quantification

A typical experimental workflow for the quantification of pyrazine metabolites.

cluster_lcms LC-MS cluster_hplc HPLC HighSensitivity High Sensitivity HighSpecificity High Specificity (Mass-based) StructuralInfo Structural Information (MS/MS) ComplexMatrices Ideal for Complex Matrices HigherCost Higher Cost & Complexity Robustness Robust & Routine LowerCost Lower Cost & Simplicity Quantitative Good for Quantitative Analysis LowerSensitivity Lower Sensitivity CoelutionRisk Risk of Co-elution PyrazineMetabolites Pyrazine Metabolite Analysis PyrazineMetabolites->HighSensitivity PyrazineMetabolites->HighSpecificity PyrazineMetabolites->StructuralInfo PyrazineMetabolites->ComplexMatrices PyrazineMetabolites->HigherCost PyrazineMetabolites->Robustness PyrazineMetabolites->LowerCost PyrazineMetabolites->Quantitative PyrazineMetabolites->LowerSensitivity PyrazineMetabolites->CoelutionRisk

References

A Spectroscopic Showdown: Differentiating Isomers of Methyl 5-hydroxypyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of molecular isomers is a critical step in ensuring the safety, efficacy, and novelty of a pharmaceutical compound. Subtle changes in the substitution pattern on a pyrazine ring can lead to significant differences in biological activity. This guide provides a comparative analysis of the spectroscopic properties of Methyl 5-hydroxypyrazine-2-carboxylate and its key positional isomers: Methyl 3-hydroxypyrazine-2-carboxylate and Methyl 6-hydroxypyrazine-2-carboxylate. Due to the limited availability of direct experimental data, this guide utilizes predicted spectroscopic values based on established principles and data from structurally analogous compounds.

This comparison focuses on the key analytical techniques of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a framework for the unambiguous identification of these isomers.

Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound and its isomers. These predictions are based on the analysis of substituent effects on the pyrazine ring system.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Compoundδ ~8.0-9.0 (s, 1H)δ ~7.5-8.5 (s, 1H)δ ~3.8 (s, 3H)δ ~11.0-13.0 (br s, 1H)
This compoundH-3H-6-OCH₃-OH
Methyl 3-hydroxypyrazine-2-carboxylateH-5H-6-OCH₃-OH
Methyl 6-hydroxypyrazine-2-carboxylateH-3H-5-OCH₃-OH

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

CompoundC=O (ester)C-OHC-COOCH₃C-HC-H-OCH₃
This compound~165~155~145~135~125~52
Methyl 3-hydroxypyrazine-2-carboxylate~164~158~140~130~128~52
Methyl 6-hydroxypyrazine-2-carboxylate~166~157~142~138~120~52

Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹)

CompoundO-H stretch (broad)C-H stretch (aromatic)C=O stretch (ester)C=N & C=C stretchC-O stretch
This compound3400-3200~3100-3000~1720~1600-1450~1300-1200
Methyl 3-hydroxypyrazine-2-carboxylate3400-3200~3100-3000~1715~1600-1450~1300-1200
Methyl 6-hydroxypyrazine-2-carboxylate3400-3200~3100-3000~1725~1600-1450~1300-1200

Table 4: Predicted Mass Spectrometry Data (ESI+)

CompoundMolecular Weight[M+H]⁺ (m/z)Key Fragment Ions (m/z)
This compound154.12155.04123 ([M+H-CH₃OH]⁺), 95 ([M+H-CH₃OH-CO]⁺)
Methyl 3-hydroxypyrazine-2-carboxylate154.12155.04123 ([M+H-CH₃OH]⁺), 95 ([M+H-CH₃OH-CO]⁺)
Methyl 6-hydroxypyrazine-2-carboxylate154.12155.04123 ([M+H-CH₃OH]⁺), 95 ([M+H-CH₃OH-CO]⁺)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication can be used to aid dissolution.

¹H NMR Acquisition:

  • Use a 400 MHz (or higher) NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the spectrum using a standard single-pulse experiment.

  • Set the spectral width to cover a range of 0-15 ppm.

  • Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

  • Use a 100 MHz (or higher) NMR spectrometer.

  • Acquire a proton-decoupled spectrum to obtain single peaks for each carbon environment.

  • Set the spectral width to cover a range of 0-200 ppm.

  • A higher number of scans (1024 or more) will be required due to the low natural abundance of ¹³C.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Perform phase and baseline corrections.

  • Reference the spectra to the residual solvent peak (DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply firm and even pressure to the sample using the pressure arm of the ATR accessory to ensure good contact with the crystal.

Data Acquisition:

  • Record a background spectrum of the clean, empty ATR crystal.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation:

  • Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The solution may be further diluted to the low µg/mL or ng/mL range depending on the sensitivity of the instrument.

Data Acquisition:

  • Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-300).

  • Optimize key ESI parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature to achieve a stable and intense signal for the protonated molecule [M+H]⁺.

Tandem Mass Spectrometry (MS/MS):

  • For structural elucidation, select the [M+H]⁺ ion as the precursor ion.

  • Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

  • Acquire the product ion spectrum to observe the characteristic fragment ions.

Visualizing the Workflow

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship for isomer differentiation.

experimental_workflow cluster_sample_prep Sample Preparation Sample Isomer Sample Dissolved_Sample Dissolve in Deuterated Solvent Sample->Dissolved_Sample Solid_Sample Solid Sample for IR Sample->Solid_Sample MS_Sample Dilute in Volatile Solvent Sample->MS_Sample NMR NMR Spectrometer (¹H & ¹³C) Dissolved_Sample->NMR IR FTIR Spectrometer (ATR) Solid_Sample->IR MS Mass Spectrometer (ESI) MS_Sample->MS Process_NMR Process NMR Data (Chemical Shifts, Coupling Constants) NMR->Process_NMR Process_IR Process IR Data (Vibrational Frequencies) IR->Process_IR Process_MS Process MS Data (m/z, Fragmentation) MS->Process_MS isomer_differentiation cluster_isomers Isomers of Methyl Hydroxypyrazine-2-carboxylate cluster_spectroscopy Spectroscopic Techniques cluster_data Differentiating Spectroscopic Features I1 Methyl 5-hydroxypyrazine- 2-carboxylate NMR ¹H & ¹³C NMR I1->NMR IR IR I1->IR MS MS I1->MS I2 Methyl 3-hydroxypyrazine- 2-carboxylate I2->NMR I2->IR I2->MS I3 Methyl 6-hydroxypyrazine- 2-carboxylate I3->NMR I3->IR I3->MS NMR_data Unique chemical shifts for ring protons and carbons NMR->NMR_data IR_data Subtle shifts in C=O and C-O stretching frequencies IR->IR_data MS_data Potentially different fragmentation patterns in MS/MS MS->MS_data Identification Unambiguous Isomer Identification NMR_data->Identification IR_data->Identification MS_data->Identification

A Comparative Study of Pyrazine Ester and Amide Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives, particularly esters and amides, have garnered significant attention for their potential as therapeutic agents across a spectrum of diseases, including infectious diseases and cancer. This guide provides a comparative analysis of pyrazine ester and amide derivatives, summarizing their biological activities, outlining key experimental protocols for their synthesis and evaluation, and visualizing relevant biological pathways to aid in drug design and development.

Data Presentation: A Comparative Look at Biological Activities

The following tables summarize the biological activities of various pyrazine ester and amide derivatives as reported in the literature. It is important to note that the data presented is a compilation from different studies and not a direct head-to-head comparison of identical analogs.

Table 1: Antimicrobial and Antifungal Activity of Pyrazine Derivatives

Compound ClassDerivativeTarget Organism(s)Activity MetricResultReference
Amide 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acidMycobacterium tuberculosis% Inhibition72%[1][2]
Amide 3-methylphenyl amides of 6-chloro- and 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acidVarious fungal strainsMIC31.25-500 µmol·dm⁻³[1][2]
Amide 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamideTrichophyton mentagrophytesMIC31.25 µmol·mL⁻¹[3]
Amide Pyrazine carboxamide derivativesMycobacterium tuberculosis H37RvMIC>6.25 µg/mL[4]
Ester Not specifiedEscherichia coli, Staphylococcus aureusAntibacterial ActivityGoodNot specified
Ester Pyrazin-2-ylmethyl benzoate derivativesR. solani, P. nicotianae, F. oxysporum, etc.% InhibitionUp to 94%Not specified

Table 2: Anticancer Activity of Pyrazine Amide Derivatives (FGFR/VEGFR Inhibition)

Compound ClassDerivativeTargetActivity MetricResultReference
Amide 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivative (18i)FGFR2IC50150 nM[5]
Amide 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivative (18d)FGFR2IC50600 nM[5]
Amide [1][5][6]triazolo[4,3-a]pyrazine derivative (17l)c-Met / VEGFR-2IC5026.00 nM / 2.6 µM[7]
Amide Novel amide derivative (19)VEGFR-2 / TubulinIC5015.33 nM / 0.76 µM[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are generalized protocols for the synthesis and biological evaluation of pyrazine derivatives, compiled from various sources.

Synthesis of Pyrazine Carboxamides

A common method for the synthesis of pyrazine carboxamides involves the coupling of a pyrazine-2-carboxylic acid with a desired amine.

  • Activation of Carboxylic Acid: The pyrazine-2-carboxylic acid is often converted to a more reactive species, such as an acyl chloride. This can be achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent like dichloromethane (DCM) or toluene, sometimes with a catalytic amount of N,N-dimethylformamide (DMF).[4]

  • Amide Coupling: The resulting acyl chloride is then reacted with the appropriate amine in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct. The reaction is typically carried out in an inert solvent at room temperature or with gentle heating.[4]

  • Work-up and Purification: After the reaction is complete, the mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified, commonly by recrystallization or column chromatography on silica gel.

Synthesis of Pyrazine Esters

Pyrazine esters are generally synthesized through the esterification of pyrazine-2-carboxylic acid.

  • Fischer Esterification: The pyrazine-2-carboxylic acid is refluxed with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.

  • Microwave-Assisted Synthesis: A greener and often faster alternative involves microwave irradiation of the carboxylic acid and alcohol with a catalytic amount of a dehydrating agent like concentrated H₂SO₄.

  • Work-up and Purification: The reaction mixture is cooled, and the excess alcohol is removed. The residue is then neutralized with a weak base, extracted with an organic solvent, washed, dried, and purified, typically by column chromatography.

Antimicrobial Activity Assay: Broth Microdilution Method

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism in broth without compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]

Mandatory Visualization

Visualizing complex biological processes and experimental workflows is essential for clear communication and understanding.

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyrazine derivatives.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PKC PKC PLCG->PKC PKC->Proliferation STAT->Proliferation PyrazineAmide Pyrazine Amide Inhibitor PyrazineAmide->FGFR VEGFR_Signaling_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 RAS RAS VEGFR2->RAS PI3K PI3K VEGFR2->PI3K PLCG PLCγ VEGFR2->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Permeability, Survival ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis PKC PKC PLCG->PKC PKC->Angiogenesis PyrazineDerivative Pyrazine Amide Inhibitor PyrazineDerivative->VEGFR2 Experimental_Workflow Start Pyrazine-2-carboxylic Acid Synthesis Synthesis Start->Synthesis Amide Pyrazine Amide Derivatives Synthesis->Amide Amidation Ester Pyrazine Ester Derivatives Synthesis->Ester Esterification Purification Purification & Characterization Amide->Purification Ester->Purification BioAssay Biological Evaluation Purification->BioAssay Antimicrobial Antimicrobial Assays BioAssay->Antimicrobial Anticancer Anticancer Assays BioAssay->Anticancer SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Anticancer->SAR LeadOpt Lead Optimization SAR->LeadOpt

References

A Comparative Guide to Quantifying Potential Genotoxic Impurities in Pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of Potential Genotoxic Impurities (PGIs) that may arise during the synthesis of pyrazine-containing active pharmaceutical ingredients (APIs). Experimental data is presented to support the comparison, and detailed protocols are outlined for key analytical techniques.

Introduction to PGIs in Pyrazine Synthesis

Pyrazines are a class of heterocyclic aromatic compounds that form the core structure of numerous pharmaceutical agents.[1] Their synthesis often involves the use of reactive reagents and intermediates that can persist as impurities in the final API.[2] Of particular concern are Potential Genotoxic Impurities (PGIs), which are compounds that have the potential to damage DNA and are considered a significant risk to patient safety, even at trace levels.[3]

Regulatory bodies, guided by the International Council for Harmonisation (ICH) M7 guideline, mandate strict control of these impurities.[4][5] The guideline establishes a risk-based approach for identifying, categorizing, and controlling mutagenic impurities to limit potential carcinogenic risk.[4][6]

A primary source of PGIs in the synthesis of substituted pyrazines is the use of alkylating agents, such as alkyl halides (e.g., methyl iodide, ethyl bromide) and sulfonate esters .[7][8][9] These reagents are employed to add alkyl groups to the pyrazine ring or associated functional groups but can remain as residual impurities if not adequately removed.[10][11] This guide focuses on the analytical techniques best suited for detecting and quantifying these types of volatile and semi-volatile PGIs at the trace levels required by regulators.

Comparison of Key Analytical Methodologies

The two most prominent techniques for the quantification of trace-level genotoxic impurities are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on the physicochemical properties of the PGI, such as volatility, thermal stability, and polarity.[5][8]

Quantitative Performance Data

The following tables summarize the performance of GC-MS and LC-MS/MS methods for the analysis of common PGIs relevant to pyrazine synthesis.

Table 1: GC-MS Performance for Common PGIs

Analyte (PGI)MethodLimit of Detection (LOD)Limit of Quantification (LOQ)MatrixReference
18 Alkyl HalidesHeadspace-GC-MSNot SpecifiedNot SpecifiedAPI[8]
Haloalcohols & GlycidolGC-MSNot SpecifiedNot SpecifiedAPI[8]
Sulfonic Acid EstersGCMS-QP2010 UltraNot SpecifiedNot SpecifiedAPI[8]
Substituted PyrazinesGCxGC-TOFMSNot SpecifiedLower than GC-ITMS/TOFMSPotato Chips[12]

Table 2: LC-MS/MS Performance for Common PGIs

Analyte (PGI)MethodLimit of Detection (LOD)Limit of Quantification (LOQ)MatrixReference
4 Sulfonate EstersUPLC-MS/MS0.1512–0.3897 ng/mL0.5 ppm (for 0.5 mg/mL API)TSD-1 API[13]
2-Methyl-6-nitro anilineLC-MS/MS0.05 µg/mL0.1 µg/mLTelmisartan API[14]
4 PGIs in CeritinibLC-MS/MSNot Specified1 ng/mL (0.5 ppm for 2 mg/mL API)Ceritinib API
16 PyrazinesUPLC-MS/MSNot SpecifiedNot SpecifiedBaijiu[15]
4 PGIs in PenciclovirLC-MS/MSNot Specified0.6 ppmPenciclovir API[16]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of sensitive analytical tests. Below are representative protocols for GC-MS and LC-MS/MS analysis of PGIs.

Protocol 1: Headspace GC-MS for Volatile PGIs (e.g., Alkyl Halides)

This method is ideal for volatile impurities like methyl iodide or ethyl bromide.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the pyrazine API into a 20 mL headspace vial.

    • Add 2 mL of a suitable solvent (e.g., DMSO/water). The solvent should fully dissolve the API without reacting with the target PGIs.

    • Add an appropriate internal standard (e.g., a deuterated analog) for accurate quantification.

    • Seal the vial immediately with a PTFE-lined septum and crimp cap.

  • GC-MS Conditions:

    • System: Gas Chromatograph coupled to a Mass Spectrometer.

    • Injector: Headspace autosampler.

    • Incubation: Incubate the vial at 80-100°C for 15-30 minutes to allow volatile impurities to partition into the headspace.

    • Injection: Automated injection of 1 mL of the headspace vapor in splitless mode.

    • Column: A low-polarity column, such as a DB-VRX (60 m x 0.25 mm, 1.4 µm), is often suitable.[17]

    • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.[18]

    • Oven Program:

      • Initial temperature: 40°C, hold for 5 minutes.

      • Ramp: 10°C/min to 240°C.

      • Hold at 240°C for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[18]

      • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor characteristic ions for each target PGI and the internal standard.

      • Source Temperature: 230°C.[18][19]

  • Data Analysis:

    • Quantify the PGIs by creating a calibration curve using the peak area ratio of the analyte to the internal standard versus concentration.

Protocol 2: UPLC-MS/MS for Semi-Volatile or Non-Volatile PGIs (e.g., Sulfonate Esters)

This method is suitable for less volatile or thermally unstable PGIs.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the pyrazine API into a volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent mixture (e.g., acetonitrile/water). The final concentration is typically 0.5-2.0 mg/mL.[13]

    • Add an internal standard if available.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • UPLC-MS/MS Conditions:

    • System: Ultra-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer.

    • Column: A C18 reversed-phase column (e.g., Zorbax SB C8, 100 mm x 4.6 mm, 3.5 µm) is commonly used.[16]

    • Mobile Phase A: 0.1% Formic Acid in Water or 10 mM Ammonium Bicarbonate.[16]

    • Mobile Phase B: Acetonitrile or Methanol.

    • Flow Rate: 0.5-0.6 mL/min.[16]

    • Gradient Elution: A typical gradient might start at 5-10% B, ramp up to 95% B to elute the analytes, and then return to initial conditions for re-equilibration.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 40°C.[14][16]

    • Mass Spectrometer:

      • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) for maximum sensitivity and specificity.[16] Specific precursor-to-product ion transitions must be optimized for each PGI.

  • Data Analysis:

    • Quantify using a calibration curve based on the peak area of the specific MRM transition versus the concentration of the standard.

Visualizing Workflows and Pathways

Analytical Workflow

The general workflow for PGI analysis involves several critical steps from sample receipt to final data reporting.

PGI_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Receive API Sample Weigh Weigh Sample & Add Solvent Sample->Weigh Spike Spike with Internal Standard Weigh->Spike Extract Extraction / Dilution / Derivatization Spike->Extract Inject Inject into GC/LC System Extract->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MS/MS) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification via Calibration Curve Integrate->Quantify Report Generate Report Quantify->Report

General workflow for PGI analysis from sample to report.
Genotoxicity Pathway: DNA Alkylation

Alkylating agents, potential PGIs from pyrazine synthesis, exert their genotoxic effects primarily by forming covalent adducts with DNA. This can lead to mutations if not repaired before cell division.

DNA_Alkylation_Pathway cluster_repair Cellular Response PGI Alkylating PGI (e.g., Alkyl Halide) Adduct DNA Adduct Formation (e.g., N7-alkylguanine) PGI->Adduct Alkylation DNA Genomic DNA DNA->Adduct Repair DNA Repair Pathways (e.g., BER) Adduct->Repair Damage Recognition Replication DNA Replication Adduct->Replication Repair Failure Apoptosis Cell Cycle Arrest / Apoptosis Adduct->Apoptosis High Damage Load Success Successful Repair (No Mutation) Repair->Success Mutation Replication Error (Mutation) Replication->Mutation

Simplified pathway of DNA damage by alkylating agents.

Conclusion

The quantification of potential genotoxic impurities in pyrazine synthesis is a critical component of ensuring drug safety. Both GC-MS and LC-MS/MS offer the high sensitivity and selectivity required for trace-level analysis. The selection of the optimal method is dictated by the specific physicochemical properties of the target PGI. Headspace GC-MS is generally preferred for volatile compounds like alkyl halides, while LC-MS/MS is superior for less volatile or thermally labile impurities such as sulfonate esters. The protocols and data presented in this guide serve as a valuable resource for researchers and quality control professionals in developing and validating robust analytical methods to meet stringent regulatory requirements.

References

Safety Operating Guide

Proper Disposal of Methyl 5-hydroxypyrazine-2-carboxylate: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 5-hydroxypyrazine-2-carboxylate (CAS No: 13924-95-3), a heterocyclic compound utilized in various research applications. Adherence to these procedures is critical for personnel safety and environmental protection.

Immediate Safety and Hazard Information

This compound is classified with the following hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

All handling and disposal operations must be conducted by trained personnel wearing appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial. The following PPE is recommended when handling this compound:

Body PartPersonal Protective Equipment (PPE)Specifications & Rationale
Eyes/Face Safety Goggles / Face ShieldMust be worn at all times to protect against splashes and airborne particles. A face shield offers additional protection.
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or punctures before use and dispose of them properly after handling.
Respiratory N95 Dust Mask or Half-mask RespiratorA dust mask should be used to prevent the inhalation of the powdered compound. For procedures that may generate significant dust or aerosols, a half-mask respirator with appropriate cartridges is advised.
Body Laboratory CoatA standard laboratory coat should be worn to protect skin and clothing from contamination.

Quantitative Data

The following table summarizes key quantitative data for this compound:

PropertyValue
Molecular Formula C6H6N2O3
Molecular Weight 154.12 g/mol [2]
Melting Point 183-185 °C[2]
Boiling Point 424.1 °C at 760 mmHg[2]
Density 1.39 g/cm³[2]

Step-by-Step Disposal Protocol

The primary disposal method for this compound is to treat it as hazardous chemical waste. This compound must not be disposed of down the drain or in regular solid waste.

  • Waste Identification and Segregation :

    • All unwanted this compound, including expired materials, reaction byproducts, and contaminated consumables, must be treated as hazardous waste.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department.

  • Waste Collection and Containment :

    • Solid Waste : Collect waste powder and any grossly contaminated materials (e.g., weighing paper, single-use spatulas) in a dedicated, clearly labeled, and sealable hazardous waste container. The container should be made of a compatible material such as high-density polyethylene (HDPE).

    • Contaminated Labware and PPE : Non-disposable glassware and equipment should be decontaminated by thoroughly rinsing with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as hazardous liquid waste. Heavily contaminated disposable items such as gloves and bench paper should be double-bagged, sealed, and placed in the solid hazardous waste container.

  • Labeling :

    • Immediately affix a hazardous waste label to the container upon starting waste accumulation.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The CAS Number: "13924-95-3"

      • An accurate description of the contents, including any solvents and their approximate concentrations.

      • The date of waste accumulation initiation.

  • Storage :

    • Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be a well-ventilated, secondary containment area, away from sources of ignition and incompatible materials.

    • Keep the waste container closed at all times, except when adding waste.

  • Arranging for Disposal :

    • Once the container is full or has reached the maximum allowable accumulation time as per your institutional and local regulations, contact your institution's EHS department to schedule a pickup.

    • Do not attempt to transport the hazardous waste off-site yourself.

Disposal Workflow

DisposalWorkflow Disposal Workflow for this compound start Generation of Waste identify Identify as Hazardous Waste start->identify segregate Segregate from other waste streams identify->segregate collect_solid Collect Solid Waste in labeled, compatible container segregate->collect_solid collect_liquid Collect Liquid Waste (rinsate) in labeled, compatible container segregate->collect_liquid store Store in designated Satellite Accumulation Area (SAA) with secondary containment collect_solid->store collect_liquid->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup store->contact_ehs disposal Disposal by licensed hazardous waste contractor contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 5-hydroxypyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Methyl 5-hydroxypyrazine-2-carboxylate (CAS No: 13924-95-3). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Summary: this compound is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] Adherence to the safety protocols outlined below is critical during handling and disposal.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust meet ANSI Z87.1 standards. A face shield should be worn over safety glasses if there is a risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile gloves are suitable for incidental contact. For prolonged handling, consult the glove manufacturer's chemical resistance guide. Always inspect gloves before use and replace them immediately if contaminated or damaged.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned to cover as much skin as possible.
Respiratory Protection NIOSH-Approved RespiratorUse a respirator if working in a poorly ventilated area or if dust or aerosols may be generated. A respiratory protection program, including fit testing, is required.
Foot Protection Closed-Toe ShoesShoes must cover the entire foot. Perforated shoes, sandals, or open-toed shoes are not permitted in the laboratory.

Operational Plan for Handling

A systematic approach to handling this compound will minimize the risk of exposure and accidents.

1. Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when heating the substance or if there is a potential for dust or aerosol generation.

  • Eyewash and Safety Shower: Ensure that a properly functioning eyewash station and safety shower are readily accessible in the immediate work area.

2. Pre-Handling Procedures:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Assemble all necessary materials and equipment: This includes the chemical, appropriate glassware, and all required PPE.

  • Clear the work area: Remove any unnecessary items from the fume hood or workbench to prevent clutter and potential hazards.

3. Handling Procedures:

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing: If weighing the solid, do so in a fume hood or on a balance with a draft shield to minimize the inhalation of any dust.

  • Dissolving: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Reactions: Conduct all reactions in a chemical fume hood.

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.[3] Avoid breathing in dust, fumes, or vapors.[1][2]

  • Skin Contact: Avoid contact with skin and eyes.[4] If contact occurs, immediately follow the first-aid measures outlined in the SDS.

4. Post-Handling Procedures:

  • Decontamination: Clean the work area and any equipment used with an appropriate solvent.

  • Glove Removal: Remove gloves using the proper technique to avoid contaminating your hands.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5]

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to protect human health and the environment.

1. Waste Identification and Segregation:

  • Hazardous Waste: All unwanted this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) must be treated as hazardous waste.[6]

  • Segregation: Do not mix this waste with other chemical waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.[7]

2. Waste Collection and Labeling:

  • Containers: Use a designated, leak-proof, and properly labeled container for solid and liquid waste.[7]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[7]

3. Storage:

  • Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Conditions: Keep the container in a cool, dry, and well-ventilated place, away from incompatible materials.

4. Final Disposal:

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[7]

  • Regulatory Compliance: All disposal activities must comply with federal, state, and local regulations.[6]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Work Area prep2->prep3 handle1 Weighing / Measuring prep3->handle1 Proceed to Handling handle2 Chemical Reaction / Procedure handle1->handle2 handle3 Decontaminate Work Area handle2->handle3 disp1 Segregate Waste handle3->disp1 Proceed to Disposal disp2 Label Waste Container disp1->disp2 disp3 Store in Designated Area disp2->disp3 disp4 Arrange for Professional Disposal disp3->disp4

Caption: Workflow for handling and disposing of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.